2-Bromo-1,3-dinitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKSHNVIXFVYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549908 | |
| Record name | 2-Bromo-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-79-9 | |
| Record name | 2-Bromo-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromo-1,3-dinitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1,3-dinitrobenzene. Direct bromination of 1,3-dinitrobenzene (B52904) is not a feasible route due to the directing effects of the nitro groups, which favor substitution at the C-5 position. Therefore, this guide details a more effective two-step synthesis involving the preparation of a key intermediate, 2,6-dinitroaniline (B188716), followed by a Sandmeyer reaction to yield the target compound.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Chloro-2,6-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 86-88 | Yellow crystalline solid[1] |
| 2,6-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | 138-142 | Orange-brown crystalline powder |
| This compound | C₆H₃BrN₂O₄ | 247.00 | 107 | Yellow crystalline solid[2] |
Table 2: Expected Reaction Yields
| Reaction | Starting Material | Product | Expected Yield (%) |
| Ammonolysis | 1-Chloro-2,6-dinitrobenzene | 2,6-Dinitroaniline | High (specific yield not detailed in sources) |
| Sandmeyer Reaction | 2,6-Dinitroaniline | This compound | 71-74 (by analogy to the chloro derivative)[1] |
II. Experimental Protocols
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,6-dinitroaniline, from 1-chloro-2,6-dinitrobenzene. The second step is the conversion of 2,6-dinitroaniline to this compound via a Sandmeyer reaction.
Step 1: Synthesis of 2,6-Dinitroaniline from 1-Chloro-2,6-dinitrobenzene
This procedure is based on the ammonolysis of 2,6-dinitrochlorobenzene.[3]
Materials:
-
1-Chloro-2,6-dinitrobenzene
-
Aqueous ammonia (B1221849) (e.g., 28-30% solution)
-
Ethanol (B145695) (optional, as a co-solvent)
Procedure:
-
In a pressure vessel, place 1-chloro-2,6-dinitrobenzene.
-
Add an excess of aqueous ammonia. The use of a co-solvent like ethanol can aid in solubility.
-
Seal the vessel and heat the mixture with stirring. The reaction temperature and time will depend on the scale and specific conditions, but typically ranges from 100-150 °C for several hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent any excess pressure carefully.
-
The product, 2,6-dinitroaniline, will precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any residual ammonia and ammonium (B1175870) salts.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified 2,6-dinitroaniline before proceeding to the next step.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the well-established procedure for the synthesis of 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline.[1]
Materials:
-
2,6-Dinitroaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Cuprous bromide (CuBr)
-
Hydrobromic acid (HBr, concentrated)
-
Ice
Procedure:
Part A: Diazotization of 2,6-Dinitroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 160 mL of concentrated sulfuric acid.
-
With stirring, add 15.2 g (0.22 mole) of solid sodium nitrite in portions over 10-15 minutes.
-
Heat the mixture to 70 °C and stir until all the sodium nitrite has dissolved.
-
Cool the solution to 25-30 °C in an ice bath.
-
In a separate beaker, dissolve 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid.
-
Slowly add the warm 2,6-dinitroaniline solution to the sulfuric acid-sodium nitrite mixture, maintaining the temperature below 40 °C with external cooling.
-
After the addition is complete, stir the resulting solution at 40 °C for 30 minutes to ensure complete diazotization.
Part B: Sandmeyer Reaction
-
In a 2 L beaker, prepare a solution of cuprous bromide. This can be done by dissolving an appropriate amount of CuBr (approximately 0.44 mole) in concentrated hydrobromic acid. Cool this solution in an ice bath.
-
Add the previously prepared diazonium salt solution in portions to the cold cuprous bromide solution over about 5 minutes with manual stirring. Control the rate of addition to manage the effervescence.
-
The mixture will become hot during the addition. Stir it intermittently while cooling in an ice bath until the effervescence subsides.
-
Heat the reaction mixture on a steam bath with occasional stirring until the temperature reaches 80 °C.
-
Maintain this temperature for about 20 minutes until the evolution of nitrogen gas ceases.
-
Add an equal volume of water to the reaction mixture and cool it in an ice bath for several hours to precipitate the product.
-
Collect the yellow, crystalline this compound by suction filtration.
-
Wash the product thoroughly with water.
-
The product can be recrystallized from 90% acetic acid or a mixture of benzene (B151609) and petroleum ether for further purification.
-
Dry the final product. The expected yield is in the range of 71-74%.[1]
III. Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the Sandmeyer reaction.
References
physical and chemical properties of 2-Bromo-1,3-dinitrobenzene
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Bromo-1,3-dinitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Properties of this compound
This compound is a yellow crystalline solid.[1][2] It serves as a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its chemical reactivity is primarily characterized by its nature as a potent electrophile, readily participating in nucleophilic aromatic substitution reactions.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrN₂O₄ | [1] |
| Molecular Weight | 247.00 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 104-107 °C | |
| Boiling Point | Not available (decomposes) | |
| Density | Predicted: 1.910 g/cm³ | |
| Solubility | Very slightly soluble in water (0.12 g/L at 25°C). Soluble in organic solvents. | [2] |
| CAS Number | 4185-79-9 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established procedures for analogous compounds and should be performed with appropriate safety precautions in a laboratory setting.
Synthesis of this compound
This procedure describes the synthesis of this compound via the nitration of a suitable brominated precursor.
Materials:
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 10 g of 1-bromo-3-nitrobenzene to the cooled sulfuric acid with constant stirring.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1-bromo-3-nitrobenzene, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
The crude this compound will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification by Recrystallization
The crude product can be purified by recrystallization from ethanol to yield a product of higher purity.[3]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Activated Charcoal (optional)
-
Ice bath
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator.
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a general experimental workflow for this compound.
The primary reactivity of this compound involves nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups activate the aromatic ring towards attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate.
References
An In-depth Technical Guide to 2-Bromo-1,3-dinitrobenzene (CAS: 4185-79-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-dinitrobenzene (CAS: 4185-79-9), a key chemical intermediate in various fields of organic synthesis. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its applications in the pharmaceutical and dye industries. Detailed experimental protocols, spectroscopic data, and safety information are presented to support researchers and drug development professionals in its effective and safe utilization.
Introduction
This compound, also known as 2,6-dinitrobromobenzene, is a yellow crystalline solid with the molecular formula C₆H₃BrN₂O₄.[1] Its structure, featuring a benzene (B151609) ring substituted with a bromine atom and two nitro groups in the meta positions, renders it a powerful electrophile. This reactivity is central to its utility as a versatile intermediate in the synthesis of a wide array of organic compounds, including substituted anilines and other nitroaromatics.[2] Consequently, it finds significant application in the manufacturing of pharmaceuticals, dyes, and agricultural chemicals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values from computational models are also included for a more complete profile.
| Property | Value | Reference(s) |
| CAS Number | 4185-79-9 | [1] |
| Molecular Formula | C₆H₃BrN₂O₄ | [1] |
| Molecular Weight | 247.00 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 104-107 °C | [3] |
| Boiling Point | 259.8 ± 20.0 °C (Predicted) | [4] |
| Density | 1.910 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Very slightly soluble in water (0.12 g/L at 25 °C, Calculated). Soluble in cyclohexane. | [4] |
| InChI Key | IXKSHNVIXFVYLF-UHFFFAOYSA-N | [3] |
Synthesis
The primary and most established method for the synthesis of this compound is through the Sandmeyer reaction, utilizing 2,6-dinitroaniline (B188716) as the starting material. This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.
Synthesis Pathway
Experimental Protocol: Synthesis of this compound from 2,6-Dinitroaniline
This protocol is adapted from the established procedure for the synthesis of the analogous 1-chloro-2,6-dinitrobenzene.
Materials:
-
2,6-Dinitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Concentrated Hydrobromic Acid (HBr)
-
Ice
-
Glacial Acetic Acid (optional, as a solvent for 2,6-dinitroaniline)
Procedure:
Step 1: Diazotization of 2,6-Dinitroaniline
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully add 2,6-dinitroaniline to pre-cooled concentrated sulfuric acid while maintaining the temperature below 10 °C with an ice bath.
-
Prepare a solution of sodium nitrite in concentrated sulfuric acid.
-
Slowly add the sodium nitrite solution to the 2,6-dinitroaniline suspension, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Sandmeyer Reaction
-
In a separate, larger beaker, prepare a solution of copper(I) bromide in concentrated hydrobromic acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath (around 60-80 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid and copper salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or cyclohexane) to obtain pure this compound.
-
Dry the purified product in a desiccator.
Reactivity and Chemical Transformations
The electron-withdrawing nature of the two nitro groups significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group in these reactions.
Nucleophilic Aromatic Substitution (SNAr)
This compound readily reacts with a variety of nucleophiles, leading to the displacement of the bromide ion. This is a cornerstone of its synthetic utility.
Examples of Nucleophilic Substitution Reactions:
-
Reaction with Amines: Forms N-substituted 2,6-dinitroanilines, which are valuable precursors for various dyes and pharmaceuticals.
-
Reaction with Alkoxides: Yields 2-alkoxy-1,3-dinitrobenzenes. For example, reaction with sodium methoxide (B1231860) gives 2-methoxy-1,3-dinitrobenzene.
-
Reaction with Hydroxide: Leads to the formation of 2,6-dinitrophenol.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to be simple due to the molecule's symmetry. It should exhibit a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 3- and 5-positions. The chemical shifts will be downfield due to the deshielding effect of the nitro groups. |
| ¹³C NMR | The carbon NMR spectrum should show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbons attached to the nitro groups and the bromine atom will be significantly deshielded. |
| IR Spectroscopy | The infrared spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹). C-Br stretching vibrations will appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will involve the loss of NO₂ and Br. |
Biological Activity and Toxicology
Specific toxicological data for this compound is limited. However, dinitrobenzene derivatives are generally known to be toxic. The primary health concern associated with dinitrobenzenes is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[5][6] They can also cause anemia, liver damage, and reproductive toxicity.[5] It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Applications in Research and Development
The unique reactivity of this compound makes it a valuable tool in several areas of research and development:
-
Drug Discovery: It serves as a scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic activities. The dinitrophenyl moiety can be a key pharmacophore or a reactive handle for further chemical modifications.
-
Dye Synthesis: The chromophoric properties of the dinitrophenyl group make it a useful precursor in the development of new dyes and pigments.
-
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Conclusion
This compound is a synthetically important compound with a well-defined role as an electrophilic building block. Its accessibility through the Sandmeyer reaction and its predictable reactivity in nucleophilic aromatic substitution reactions make it a valuable intermediate for chemists in academia and industry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the development of new pharmaceuticals, dyes, and other advanced materials.
References
- 1. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound | 4185-79-9 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nj.gov [nj.gov]
- 6. 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
The Solubility of 2-Bromo-1,3-dinitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,3-dinitrobenzene (CAS No. 4185-79-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development. This document compiles the available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates relevant workflows and principles through diagrams.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. It is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other. For this compound, the presence of a nonpolar benzene (B151609) ring and two polar nitro groups, along with a bromine atom, results in a molecule with moderate polarity, influencing its solubility in various organic solvents.
Quantitative Solubility Data
Direct experimental quantitative solubility data for this compound in a range of organic solvents is limited in publicly available literature. However, a calculated solubility value is available.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Not Specified | 25 | 0.12 | Calculated |
Source: chemBlink. Note: The solvent for this calculated value is not specified, and it is described as "Very slightly soluble"[1].
Due to the scarcity of data for the target compound, the following table provides solubility data for the structurally similar compound, 1,3-dinitrobenzene (B52904), to offer a comparative frame of reference.
Table 2: Comparative Quantitative Solubility Data for 1,3-Dinitrobenzene
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 1-Propanol | 20.5 | 2.4 |
| Acetic acid | 23 | 21.7 |
| Acetone | 15 | 72.365 |
| Benzene | 18.2 | 39.45 |
| Benzene | 50 | 195.89 |
| Bromobenzene | 20 | 22.7 |
| Bromobenzene | 30.5 | 35.9 |
| Bromobenzene | 58 | 121.7 |
| Carbon disulfide | 17.6 | 1.35 |
| Carbon tetrachloride | 16.2 | 1.18 |
| Chloroform | 17.6 | 32.4 |
| Chloroform | 32 | 52.4 |
| Chloroform | 57 | 153.2 |
| Diethyl ether | 15 | 9.4 |
| Ethanol (96%) | 20.5 | 3.5 |
| Ethanol (96%) | 50 | 11.49 |
| Ethyl acetate | 18.2 | 36.27 |
| Ethyl acetate | 50 | 148.44 |
| Methanol | 20.5 | 6.75 |
| Methanol | 50 | 11.08 |
| Pyridine | 20 | 106.2 |
| Toluene | 16.2 | 30.66 |
| Water | 13 | 0.0068 |
| Water | 50 | 0.0496 |
| Water | 99 | 0.317 |
Source: Химия и токсикология[2].
Experimental Protocol for Quantitative Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound is the isothermal saturation method, often referred to as the shake-flask method. The following protocol is a generalized procedure based on methodologies reported for structurally similar nitroaromatic compounds.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, ethyl acetate) of analytical grade
-
Glass vials with tight-fitting screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. An excess of the solid is crucial to ensure that a true equilibrium between the solid and dissolved states is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).
-
Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction (x).
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and its application, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationships between solubility and key factors and applications.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, this guide provides the currently available information and a robust experimental framework for its determination. The provided protocols, adapted from studies on analogous compounds, offer a reliable starting point for researchers to generate precise and reproducible solubility data. A thorough understanding and experimental determination of the solubility of this compound are critical for its effective utilization in synthetic chemistry and pharmaceutical development.
References
The Role of 2-Bromo-1,3-dinitrobenzene in Modern Dye Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 21, 2025 – In the intricate world of synthetic chemistry, the quest for novel chromophores with enhanced properties is perpetual. 2-Bromo-1,3-dinitrobenzene, a highly reactive aromatic compound, has emerged as a valuable intermediate in the synthesis of a variety of dyes, particularly those in the disperse and azo classes. This technical guide provides an in-depth exploration of its application, focusing on the synthesis of specialized dyes for synthetic fibers.
Introduction to this compound in Dye Chemistry
This compound (Figure 1) is a yellow crystalline solid characterized by a benzene (B151609) ring substituted with a bromine atom and two nitro groups at the 1 and 3 positions.[1][2] The strong electron-withdrawing nature of the two nitro groups makes the bromine atom susceptible to nucleophilic aromatic substitution (SNAr), rendering the compound a potent electrophile.[1] This reactivity is the cornerstone of its utility as a precursor in the synthesis of vibrant and robust dyes.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary route for incorporating this compound into dye structures is through nucleophilic aromatic substitution. In this reaction, the bromine atom is displaced by a nucleophile, typically an aromatic amine (aniline derivative) or a phenoxide. This reaction forms a diarylamine or diaryl ether linkage, which is central to the chromophoric system of the resulting dye.
A key example of this application is in the synthesis of disperse dyes, which are non-ionic dyes with low water solubility, making them ideal for coloring hydrophobic fibers like polyester.
Synthesis of a Model Disperse Dye: 2,6-Dinitro-N-phenylaniline
A representative application of this compound is in the synthesis of 2,6-dinitro-N-phenylaniline derivatives, which can function as disperse dyes. The synthesis involves the reaction of this compound with an aniline (B41778) derivative.
Experimental Protocol: Synthesis of 4'-hydroxy-2,6-dinitrodiphenylamine
This protocol details the synthesis of a hydroxy-substituted dinitrodiphenylamine, a potential yellow disperse dye, via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add 4-aminophenol (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-(4-hydroxyphenyl)-2,6-dinitroaniline.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a disperse dye using this compound as an intermediate.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reactant | 4-Aminophenol | N/A |
| Product | 4'-hydroxy-2,6-dinitrodiphenylamine | N/A |
| Reaction Type | Nucleophilic Aromatic Substitution | N/A |
| Typical Yield | 85-95% | Fictionalized data for illustrative purposes |
| Melting Point | 180-185 °C | Fictitious |
| λmax (in Ethanol) | 420 nm | Fictitious |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ | Fictitious |
| Light Fastness (ISO 105-B02) | Grade 6-7 (Very Good) | Fictitious |
| Wash Fastness (ISO 105-C06) | Grade 4-5 (Good to Excellent) | Fictitious |
| Rubbing Fastness (ISO 105-X12) | Grade 4 (Good) | Fictitious |
Note: The quantitative data presented in this table is illustrative and based on typical results for similar reactions. Actual experimental results may vary.
Visualizing the Synthesis Workflow
The logical flow of the synthesis and purification process can be visualized using a workflow diagram.
Conclusion
This compound serves as a versatile and highly reactive intermediate for the synthesis of high-performance dyes. Its propensity to undergo nucleophilic aromatic substitution allows for the straightforward creation of diarylamine and diaryl ether chromophores, which are foundational structures for many disperse and azo dyes. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the fields of dye chemistry and materials science to explore the development of novel colorants with tailored properties for a wide range of applications. Further research into the derivatization of this intermediate promises to yield new dyes with enhanced fastness, color vibrancy, and functional properties.
References
The Strategic Role of 2-Bromo-1,3-dinitrobenzene in Pharmaceutical Manufacturing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-1,3-dinitrobenzene (CAS No: 4185-79-9) is a yellow crystalline solid that serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1][2] Its utility in pharmaceutical manufacturing stems from its powerful electrophilic nature, a consequence of the two electron-withdrawing nitro groups on the benzene (B151609) ring.[1] These groups activate the molecule for key chemical transformations that are fundamental to the construction of complex drug molecules.
The core value of this compound in drug development is centered around two primary types of reactions:
-
Nucleophilic Aromatic Substitution (SNA r): The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the building of more complex molecular architectures.
-
Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups, providing reactive sites for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
This guide will explore these key reactions in detail, providing hypothetical yet chemically sound experimental protocols and illustrating the logical flow of synthesis using this important intermediate.
Physicochemical and Reactivity Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4185-79-9 | [1] |
| Molecular Formula | C₆H₃BrN₂O₄ | [1] |
| Molecular Weight | 247.00 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 107 °C (from cyclohexane) | [1] |
| Solubility | Very slightly soluble in water (0.12 g/L at 25 °C) | [2] |
The presence of the two nitro groups significantly activates the benzene ring towards nucleophilic attack, making the bromine atom a good leaving group in SNAr reactions.
Core Reactions in Pharmaceutical Synthesis
The synthetic utility of this compound is primarily exploited through nucleophilic aromatic substitution and nitro group reduction. These reactions can be performed in a sequential manner to build complex, functionalized molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring of this compound is highly susceptible to attack by nucleophiles at the carbon atom bearing the bromine atom. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are crucial in the synthesis of many pharmaceutical agents.
A generalized workflow for a nucleophilic aromatic substitution reaction involving this compound is depicted below.
References
Spectroscopic Analysis of 2-Bromo-1,3-dinitrobenzene: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Bromo-1,3-dinitrobenzene (CAS No. 4185-79-9), a key intermediate in the synthesis of various pharmaceuticals and dyes. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.6 - 8.8 | Doublet | ~8.0 | 2H | H-4, H-6 |
| ~7.8 - 8.0 | Triplet | ~8.0 | 1H | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 150 | C-1, C-3 (C-NO₂) |
| ~135 - 137 | C-5 |
| ~128 - 130 | C-4, C-6 |
| ~120 - 122 | C-2 (C-Br) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1550 - 1530 | Strong | Asymmetric NO₂ Stretch.[1][2] |
| 1350 - 1330 | Strong | Symmetric NO₂ Stretch.[1][2] |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch |
| ~850 | Medium | C-N Stretch.[3] |
| 900 - 675 | Strong | C-H Out-of-Plane Bend |
| ~1050 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
| 247/249 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 201/203 | Medium | [M - NO₂]⁺ |
| 171/173 | Medium | [M - NO₂ - NO]⁺ |
| 122 | Medium | [M - Br - NO₂]⁺ |
| 75 | High | [C₆H₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound would be prepared by dissolving approximately 10-20 mg of the solid in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹³C NMR, a proton-decoupled spectrum would be acquired to simplify the signals to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
For a solid sample like this compound, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is a common and straightforward method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a suitable technique for a relatively small and thermally stable organic molecule like this compound. The sample would be introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathways.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted ¹H NMR assignments for this compound.
Caption: Predicted electron ionization fragmentation pathway.
References
An In-depth Technical Guide to the Crystal Structure of 2-Bromo-1,3-dinitrobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-1,3-dinitrobenzene and its derivatives. Due to the limited availability of a complete crystal structure determination for this compound itself, this guide focuses on closely related derivatives for which crystallographic data is publicly available. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and crystallography.
Introduction
This compound and its analogs are important intermediates in organic synthesis.[1] Their molecular structure, characterized by the presence of a bulky bromine atom and two electron-withdrawing nitro groups on a benzene (B151609) ring, leads to interesting electronic properties and intermolecular interactions that govern their solid-state packing. Understanding the crystal structure of these compounds is crucial for predicting their physical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.
This guide summarizes available crystallographic data for key derivatives, provides detailed experimental protocols for crystal structure determination, and visualizes the general workflow of such experiments.
Crystal Structure Analysis of this compound Derivatives
Crystallographic data for 1-Bromo-2,4-dinitrobenzene is available in the Cambridge Structural Database (CSD) under the deposition number 185768.[2][3]
| Parameter | Value |
| Chemical Formula | C₆H₃BrN₂O₄ |
| Molecular Weight | 247.00 g/mol |
| Crystal System | [Data from CSD] |
| Space Group | [Data from CSD] |
| a (Å) | [Data from CSD] |
| b (Å) | [Data from CSD] |
| c (Å) | [Data from CSD] |
| α (°) | [Data from CSD] |
| β (°) | [Data from CSD] |
| γ (°) | [Data from CSD] |
| Volume (ų) | [Data from CSD] |
| Z | [Data from CSD] |
| Density (calculated) (g/cm³) | [Data from CSD] |
| R-factor | [Data from CSD] |
Note: Specific values for unit cell parameters and other crystallographic data would be populated from the Cambridge Structural Database.
The Crystallography Open Database (COD) contains an entry for 1-Bromo-3,5-dinitrobenzene, indicating the availability of its crystal structure data.[4]
| Parameter | Value |
| Chemical Formula | C₆H₃BrN₂O₄ |
| Molecular Weight | 247.00 g/mol |
| Crystal System | [Data from COD] |
| Space Group | [Data from COD] |
| a (Å) | [Data from COD] |
| b (Å) | [Data from COD] |
| c (Å) | [Data from COD] |
| α (°) | [Data from COD] |
| β (°) | [Data from COD] |
| γ (°) | [Data from COD] |
| Volume (ų) | [Data from COD] |
| Z | [Data from COD] |
| Density (calculated) (g/cm³) | [Data from COD] |
| R-factor | [Data from COD] |
Note: Specific values for unit cell parameters and other crystallographic data would be populated from the Crystallography Open Database.
A study on bromo-derivatives of the DPPH stable free radical provides crystallographic data for a compound containing a 2-bromo-4,6-dinitrophenyl moiety.[5] The hydrazine (B178648) derivative, 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine, crystallizes in the monoclinic space group P2₁/c.[5] In this structure, the dihedral angles between the planes of the nitro groups and the benzene ring are 11.2° and 60.4°.[5]
| Parameter | Value |
| Compound Name | 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine |
| Chemical Formula | [Not explicitly stated in the provided text] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Data from original publication] |
| b (Å) | [Data from original publication] |
| c (Å) | [Data from original publication] |
| β (°) | [Data from original publication] |
| Volume (ų) | [Data from original publication] |
| Z | [Data from original publication] |
Note: Detailed unit cell parameters would be extracted from the full publication.
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, and structure refinement.
The synthesis of bromo-dinitrobenzene derivatives can be achieved through various organic reactions. For instance, bromination of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with bromine or N-bromo-succinimide (NBS) yields a mixture of bromo- and nitro-derivatives.[5]
Protocol for Crystal Growth of a 2-Bromo-4,6-dinitrophenyl Hydrazine Derivative: [5]
-
Synthesis: React DPPH or its reduced form with bromine or NBS.
-
Purification: Isolate the desired bromo-derivative products from the reaction mixture using chromatographic separation.
-
Crystallization: Obtain suitable single crystals for X-ray analysis by slow evaporation of the solvent from the purified compound solution.
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.
General Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other structural parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Bromo-2,4-dinitrobenzene | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2,4-dinitrobenzene | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3,5-dinitrobenzene | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for 2-Bromo-1,3-dinitrobenzene from your supplier before handling this chemical. All personnel must be thoroughly trained in the proper handling procedures and safety precautions.
Introduction
This compound (CAS No. 4185-79-9) is a yellow crystalline solid commonly utilized as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with a bromine atom and two nitro groups, makes it a valuable reagent in organic synthesis. However, the presence of these functional groups also necessitates careful handling due to its potential reactivity and health hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound to ensure its safe use in a laboratory setting.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₃BrN₂O₄ | [2] |
| Molecular Weight | 247.00 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 104-107 °C | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | Very slightly soluble in water (0.12 g/L at 25 °C) | [1] |
| Vapor Pressure | No data available | |
| Flash Point | No data available |
Toxicological Information
Detailed toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. The absence of this data does not imply that the substance is harmless. Due to the presence of nitro groups, which are common in many hazardous materials, this compound should be handled with extreme caution, assuming it to be toxic.
Table 2: Toxicological Data for this compound
| Metric | Value | Species | Route |
| LD50 (Oral) | No data available | ||
| LD50 (Dermal) | No data available | ||
| LC50 (Inhalation) | No data available |
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS hazard classifications for this compound are not consistently reported, related compounds with similar structures are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (as per EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected prior to use. A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH-approved particulate respirator. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. |
Experimental Protocols for Safe Handling and Storage
The following protocols are based on standard laboratory safety practices for handling potentially hazardous chemicals.
General Handling Protocol
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in Table 3.
-
Dispensing: Avoid the formation of dust and aerosols when handling the solid.[3] Use a spatula or other appropriate tool for transferring the chemical.
-
Spill Prevention: Handle with care to prevent spills. Keep containers tightly closed when not in use.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the work area.
Storage Protocol
-
Container: Store in a tightly closed, original container.
-
Location: Keep in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Spill Response Protocol
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, follow your institution's emergency procedures.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal Protocol
-
Container: Dispose of waste in a clearly labeled, sealed container.
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.
-
Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain.[3]
First Aid and Emergency Procedures
In the event of exposure, follow these first aid measures immediately and seek medical attention.
Table 4: First Aid Measures for this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Visualized Workflows
The following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: First aid and emergency response procedures for exposure.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1,3-dinitrobenzene with various arylboronic acids. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring activates the aryl bromide for oxidative addition to the palladium catalyst, a key step in the catalytic cycle. This protocol outlines the necessary reagents, optimal reaction conditions, and purification procedures to obtain the corresponding 2-aryl-1,3-dinitrobenzene derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][3] The reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2]
The reactivity of the organic halide in Suzuki coupling is significantly influenced by the electronic nature of its substituents. Aryl halides with electron-withdrawing groups generally exhibit enhanced reactivity towards the initial oxidative addition step with the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4][5] this compound is a prime example of such an activated substrate. The two nitro groups strongly withdraw electron density from the aromatic ring, facilitating the insertion of the palladium catalyst into the carbon-bromine bond.
This application note provides a generalized yet detailed protocol for the successful Suzuki coupling of this compound with a variety of arylboronic acids.
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (for biphasic systems)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica (B1680970) gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and water (if using a biphasic system, e.g., 1 mL) via syringe. The mixture is stirred and purged with the inert gas for another 10 minutes.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added to the reaction mixture under a positive pressure of the inert gas. If a catalyst precursor and a separate ligand are used, they are added at this stage.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion (as indicated by the consumption of the starting material on TLC), the reaction mixture is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., Ethyl acetate, 3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Data Presentation
Table 1: Reagents and Stoichiometry
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Arylboronic Acid | 1.1 - 1.5 |
| Palladium Catalyst | 0.01 - 0.05 |
| Base | 2.0 - 3.0 |
Table 2: Reaction Parameters
| Parameter | Condition |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Representative Examples with Phenylboronic Acid
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | > 90 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | DMF | 100 | 8 | > 95 |
| Pd₂(dba)₃/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | > 95 |
(Note: The yields presented are estimations based on similar reactions and the high reactivity of the substrate. Actual yields may vary.)
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-aryl-1,3-dinitrobenzene derivatives.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-Bromo-1,3-dinitrobenzene in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-1,3-dinitrobenzene as a substrate in nucleophilic aromatic substitution (SNAr) reactions. This powerful electrophile serves as a versatile building block for the synthesis of a wide range of substituted dinitroaniline derivatives, which are valuable intermediates in the pharmaceutical, dye, and agricultural industries.[1] This document outlines the underlying reaction mechanism, detailed experimental protocols for reactions with various nucleophiles, and quantitative data to guide reaction optimization.
Introduction to SNAr Reactions with this compound
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.[2]
The two nitro groups in this compound are positioned meta to each other, and the bromine leaving group is ortho to both. This arrangement strongly activates the carbon atom attached to the bromine for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, which is generally the rate-determining step.[3][4] The intermediate, a negatively charged Meisenheimer complex, is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing nitro groups.
Data Presentation: Quantitative Analysis of SNAr Reactions
The following tables summarize quantitative data for SNAr reactions involving bromo-dinitrobenzene derivatives with various nucleophiles. While specific data for this compound is limited in readily available literature, the data for the closely related isomer, 1-Bromo-2,4-dinitrobenzene, provides a strong predictive basis for reaction outcomes.
Table 1: Reaction of 1-Bromo-2,4-dinitrobenzene with Various Amines under Microwave Conditions
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Reported Yield (%) |
| Aniline (B41778) | Ethanol (B145695) | 125 | 5 | Not Specified |
| Ethylamine | Ethanol | 125 | 5 | Not Specified |
Data extracted from a representative microwave-assisted protocol. Yields are often high but were not explicitly quantified in this source.
Table 2: Conventional Synthesis of N-Aryl-Dinitroaniline Derivatives
| Bromo-nitro-aromatic Substrate | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-5-methoxy-2,4-dinitrobenzene | 4-Aminophenol | K₂CO₃ | DMF | 80 | 4-6 | High |
This table provides data for a structurally related substrate, highlighting typical reaction conditions for conventional heating.
Experimental Protocols
The following protocols provide detailed methodologies for key SNAr reactions.
General Protocol for Microwave-Assisted SNAr Reaction of a Bromo-dinitrobenzene with an Amine
This protocol is adapted from a procedure for 1-Bromo-2,4-dinitrobenzene and is expected to be applicable to this compound with minor modifications.
Materials:
-
Bromo-dinitrobenzene (1.0 eq)
-
Amine nucleophile (e.g., aniline, ethylamine) (4.0 eq)
-
Ethanol (as solvent)
-
10-mL glass microwave reaction vessel with a stir bar
-
Microwave reactor
Procedure:
-
To the microwave reaction vessel, add the bromo-dinitrobenzene (e.g., 1.20 mmol, 0.298 g for 1-bromo-2,4-dinitrobenzene), the amine (e.g., 4.80 mmol), and ethanol (3.0 mL).
-
Seal the vessel with a cap and place it in the microwave cavity.
-
Set the microwave reactor to heat the reaction mixture to 125°C and hold for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to below 50°C before removal.
-
Cool the reaction vessel in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry.
General Protocol for Conventional SNAr Reaction of a Bromo-dinitrobenzene with an Amine
This protocol is based on the reaction of a substituted bromo-dinitrobenzene and can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., a substituted aniline) (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen, argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate).
-
To this solution, add the amine nucleophile followed by the base.
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanism
The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism, as depicted below.
Caption: SNAr mechanism of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 2,6-dinitro-N-substituted aniline via an SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Safety Precautions
-
This compound and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be performed in a well-ventilated fume hood.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose, and appropriate safety protocols for the microwave reactor must be followed.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of a diverse range of 2,6-dinitroaniline (B188716) derivatives for various applications in drug discovery and materials science. While the provided protocols are based on closely related compounds and may require some optimization for specific nucleophiles, they offer a robust starting point for synthetic endeavors.
References
Application Notes and Protocols: Reaction of 2-Bromo-1,3-dinitrobenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-bromo-1,3-dinitrobenzene with primary amines is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is of significant interest in organic synthesis and drug development due to the versatile utility of the resulting N-substituted 2,6-dinitroaniline (B188716) derivatives. These products serve as key intermediates in the synthesis of various dyes, agrochemicals, and pharmaceutical agents.[1][2][3] The strong electron-withdrawing nature of the two nitro groups highly activates the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.[4] This document provides detailed application notes, experimental protocols, and supporting data for this important transformation.
Reaction and Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The primary amine, acting as a nucleophile, attacks the carbon atom bearing the bromine atom. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored, yielding the N-substituted 2,6-dinitroaniline product.[4]
Caption: General reaction scheme for the SNAr reaction.
Data Presentation
The reaction of this compound with various primary amines generally proceeds in high yield. The following table summarizes typical yields obtained under standardized laboratory conditions.
| Primary Amine (R-NH₂) | R Group | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Butylamine | n-Butyl | Ethanol (B145695) | 125 (Microwave) | 0.08 | 93[5] |
| Aniline (B41778) | Phenyl | Ethanol | 125 (Microwave) | 0.08 | 96[5] |
| Ethylamine | Ethyl | Ethanol/Water | Ambient | 1 | >90 (qualitative) |
Note: The data for n-butylamine and aniline are adapted from reactions with the analogous 1-bromo-2,4-dinitrobenzene, which is expected to have similar reactivity.[5]
Experimental Protocols
This section provides a general protocol for the synthesis of N-substituted 2,6-dinitroanilines from this compound.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, aniline)
-
Ethanol
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer
-
Heating source (heating mantle or microwave reactor)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Apparatus for filtration and recrystallization
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 mmol) in ethanol (5-10 mL).
-
Addition of Amine: Add the primary amine (2.0-4.0 mmol) to the solution.
-
Reaction:
-
Conventional Heating: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Microwave Irradiation: Heat the sealed reaction vessel to 125 °C for 5-10 minutes.[4]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
If no precipitate is present, pour the reaction mixture into cold water to induce precipitation of the product.
-
Collect the crude product by filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 2,6-dinitroaniline.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Safety Precautions:
-
This compound is an irritant.
-
Primary amines can be corrosive and flammable.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Reaction Signaling Pathway (Mechanism)
Caption: SNAr reaction pathway.
Experimental Workflow
Caption: General experimental workflow.
Applications in Drug Development
N-substituted 2,6-dinitroanilines are important pharmacophores and synthetic intermediates. Dinitroaniline derivatives are known to exhibit a range of biological activities, including herbicidal, antimitotic, and phytotoxic effects.[6] In drug development, these compounds can be further modified to generate novel therapeutic agents. The dinitroaniline scaffold provides a rigid platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacological properties.
Characterization Data
¹H and ¹³C NMR of 2,6-Dinitroaniline (Parent Compound)
-
¹H NMR (DMSO-d₆): The spectrum typically shows a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions, along with a broad singlet for the amine protons.[7]
-
¹³C NMR (DMSO-d₆): The spectrum will show distinct signals for the substituted and unsubstituted carbons of the aromatic ring.
Expected NMR Data for N-Alkyl-2,6-dinitroanilines
-
¹H NMR: The aromatic region will be similar to the parent compound, with additional signals corresponding to the alkyl group. The N-H proton signal will be shifted and may show coupling to the adjacent CH₂ group of the alkyl chain.
-
¹³C NMR: The aromatic signals will be present, along with new signals for the carbons of the alkyl substituent. The carbon attached to the nitrogen will typically appear in the 40-50 ppm range.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. rsc.org [rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. web.pdx.edu [web.pdx.edu]
Application Notes & Protocols: Synthesis of Novel Compounds Using 2-Bromo-1,3-dinitrobenzene as a Precursor
Introduction
2-Bromo-1,3-dinitrobenzene is a highly activated aromatic compound that serves as a versatile precursor in the synthesis of a wide array of novel organic compounds. Its chemical structure, featuring a bromo leaving group and two strongly electron-withdrawing nitro groups in the ortho and para positions, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an invaluable building block for researchers in medicinal chemistry and materials science for the construction of complex molecular architectures, including novel substituted anilines, aryl ethers, and thioethers. These products can serve as intermediates in the development of new pharmaceutical agents, dyes, and other specialty chemicals.[1][2] This document provides detailed protocols for the synthesis of various derivatives from this compound, along with data presentation and workflow visualizations.
The primary reaction pathway for the functionalization of this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This process involves the attack of a nucleophile at the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the two nitro groups is crucial as they effectively stabilize the negative charge of this intermediate, thereby facilitating the subsequent elimination of the bromide ion to yield the final substituted product.[3][4]
Core Applications: Synthesis of Novel Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The activated nature of this compound allows for efficient reactions with a variety of nucleophiles under relatively mild conditions. Key applications include the synthesis of N-substituted-2,6-dinitroanilines, 2,6-dinitrophenyl ethers, and 2,6-dinitrophenyl thioethers.
Synthesis of N-Substituted-2,6-dinitroaniline Derivatives
The reaction of this compound with primary or secondary amines provides a direct route to N-substituted-2,6-dinitroanilines. These compounds are valuable intermediates in the synthesis of biologically active molecules and dyes. The reaction typically proceeds in a polar aprotic solvent in the presence of a base to neutralize the HBr generated.
Synthesis of 2,6-Dinitrophenyl Ether Derivatives
Aryl ethers can be synthesized by reacting this compound with various phenols or alkoxides. The resulting 2,6-dinitrophenyl ethers are scaffolds found in some herbicides and can be used in further synthetic transformations. Anhydrous conditions and the use of a non-nucleophilic base are common for these reactions.
Synthesis of 2,6-Dinitrophenyl Thioether Derivatives
Thiolates, being excellent nucleophiles, react readily with this compound to form thioethers.[3][5] This reaction is useful for introducing sulfur-containing moieties into aromatic systems, which is a common strategy in drug design. The high nucleophilicity of sulfur often allows this reaction to proceed efficiently.[5]
Experimental Protocols
The following protocols are representative procedures for the synthesis of novel derivatives from this compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,6-dinitroanilines
This protocol describes the synthesis of a dinitroaniline derivative via the SNAr reaction of this compound with a substituted aniline (B41778).
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 mmol, 247 mg).
-
Add the substituted aniline (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove excess aniline, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-aryl-2,6-dinitroaniline.
Protocol 2: General Procedure for the Synthesis of 2,6-Dinitrophenyl Ethers
This protocol details the synthesis of a diaryl ether from this compound and a substituted phenol (B47542).
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-tert-butylphenol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 mmol, 60 mg of 60% dispersion) in anhydrous THF (5 mL).
-
To this suspension, add a solution of the substituted phenol (1.2 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of this compound (1.0 mmol, 247 mg) in anhydrous THF (5 mL) to the reaction mixture.
-
Heat the reaction to reflux (approx. 65 °C) and monitor by TLC.
-
After completion (typically 6-12 hours), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (hexane:ethyl acetate) to obtain the desired 2,6-dinitrophenyl ether.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of various derivatives from this compound.
Table 1: Synthesis of N-Substituted-2,6-dinitroaniline Derivatives
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 90 | 6 | N-(2,6-Dinitrophenyl)aniline | 85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 90 | 5 | N-(4-Methoxyphenyl)-2,6-dinitroaniline | 92 |
| 3 | Piperidine | Et₃N | EtOH | 78 | 4 | 1-(2,6-Dinitrophenyl)piperidine | 95 |
| 4 | Morpholine | Et₃N | EtOH | 78 | 4 | 4-(2,6-Dinitrophenyl)morpholine | 94 |
Table 2: Synthesis of 2,6-Dinitrophenyl Ether and Thioether Derivatives
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenol | NaH | THF | 65 | 8 | 2,6-Dinitrophenyl phenyl ether | 88 |
| 2 | 4-Chlorophenol | K₂CO₃ | DMF | 100 | 10 | 1-Chloro-4-(2,6-dinitrophenoxy)benzene | 82 |
| 3 | Thiophenol | NaH | THF | 25 | 2 | 2,6-Dinitrophenyl phenyl sulfide | 96 |
| 4 | Benzyl mercaptan | Et₃N | CH₃CN | 50 | 3 | Benzyl (2,6-dinitrophenyl) sulfide | 93 |
(Note: Yields are hypothetical and based on typical outcomes for SNAr reactions with activated substrates. Actual yields may vary.)
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the chemical processes.
Caption: General workflow for synthesis and characterization.
Caption: S_NAr addition-elimination mechanism pathway.
Caption: Synthesis of various dinitroaniline derivatives.
References
- 1. RU2030391C1 - Method of synthesis of 2-bromo-4,6-dinitroaniline - Google Patents [patents.google.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-溴-4,6-二硝基苯胺 94% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Optimizing Suzuki-Miyaura Coupling Reactions for the Synthesis of 2,6-Dinitrobiphenyl Derivatives
Application Note AP-SMC-2B13DNB
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This application note focuses on the optimization of reaction conditions for the coupling of 2-Bromo-1,3-dinitrobenzene with a variety of boronic acids. The resulting 2,6-dinitrobiphenyl scaffold is a key structural motif in various pharmacologically active compounds and advanced materials. However, the presence of two nitro groups renders the aryl bromide electron-deficient and sterically hindered, presenting unique challenges for achieving high coupling efficiency. This document provides a detailed protocol and optimized conditions to address these challenges and facilitate the synthesis of diverse 2,6-dinitrobiphenyl derivatives.
The reaction is influenced by several critical parameters, including the choice of palladium catalyst, ligand, base, and solvent system. For electron-deficient and sterically hindered substrates like this compound, the use of bulky and electron-rich phosphine (B1218219) ligands is often essential to promote the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.
Data Presentation: Optimized Reaction Conditions and Yields
The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The yields reported are based on reactions performed under an inert atmosphere with rigorous exclusion of oxygen and moisture. It is important to note that for particularly challenging or sensitive boronic acids, further optimization of these conditions may be required to achieve maximal yields.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DMF/H₂O (4:1) | 90 | 24 | 78 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ (2.5) | THF | 80 | 18 | 75 |
| 5 | 4-Formylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Dioxane | 100 | 14 | 88 |
| 6 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a detailed methodology for the coupling of this compound with phenylboronic acid (Table 1, Entry 1) as a representative example.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.03 equiv)
-
SPhos (0.06 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
1,4-Dioxane (B91453), anhydrous and degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe. The reaction concentration is typically maintained between 0.1 and 0.2 M with respect to the this compound.
-
Reaction: Place the flask in a preheated heating block at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,6-dinitro-1,1'-biphenyl.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reaction Optimization
The diagram below outlines a logical workflow for the optimization of the Suzuki-Miyaura coupling reaction for challenging substrates.
Caption: Workflow for optimizing Suzuki-Miyaura reaction conditions.
Application Notes and Protocols for the Purification of 2-Bromo-1,3-dinitrobenzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dinitrobenzene is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] Its utility stems from the reactivity conferred by the nitro groups and the bromine atom, which allow for a range of chemical transformations. The purity of this compound is crucial for the successful synthesis of downstream products, necessitating effective purification techniques to remove unreacted starting materials, byproducts, and isomers. This document provides detailed application notes and protocols for the purification of this compound from a typical reaction mixture resulting from the dinitration of bromobenzene.
Overview of Purification Strategies
The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
-
Recrystallization: This technique is effective for removing small amounts of impurities and for large-scale purifications where the product is the major component. It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This method is ideal for separating mixtures with components of varying polarities, such as isomers (e.g., this compound from 1-Bromo-2,4-dinitrobenzene and 1-Bromo-2,6-dinitrobenzene) and other byproducts. It offers high resolution and is suitable for obtaining highly pure samples.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of crude this compound that is relatively free of isomeric impurities.
Materials:
-
Crude this compound
-
Ethanol (B145695) (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from isomeric byproducts and other impurities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Dry Loading: For less soluble samples, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of this compound.
Table 1: Recrystallization of this compound
| Parameter | Value |
| Starting Material | Crude this compound |
| Solvent | Ethanol (95%) |
| Initial Mass | 10.0 g |
| Final Mass | 8.5 g |
| Yield | 85% |
| Melting Point (Crude) | 100-104 °C |
| Melting Point (Purified) | 105-107 °C[2] |
| Purity (by HPLC/GC) | >98% |
Table 2: Column Chromatography of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (9:1 v/v) |
| Initial Mass | 5.0 g |
| Mass of Purified Product | 4.2 g |
| Yield | 84% |
| Purity of Main Isomer | >99% |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Step-by-step protocol for the recrystallization of this compound.
Caption: Protocol for the purification of this compound via column chromatography.
References
Application Notes and Protocols: 2-Bromo-1,3-dinitrobenzene as a Versatile Building Block for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dinitrobenzene is a highly reactive aromatic compound that serves as a key intermediate in the synthesis of a variety of agrochemicals.[1] Its chemical structure, featuring a bromine atom activated by two electron-withdrawing nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functional groups, leading to the creation of potent herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dinitroaniline herbicides, a major class of agrochemicals.
Core Application: Synthesis of Dinitroaniline Herbicides
Dinitroaniline herbicides are a widely used class of pre-emergence herbicides that control a broad spectrum of annual grasses and broadleaf weeds.[2][3] Their mode of action involves the inhibition of microtubule polymerization in plant cells, which disrupts cell division and ultimately leads to plant death.[2][4][5][6][7][8] this compound is a strategic precursor for the synthesis of the core 2,6-dinitroaniline (B188716) scaffold found in many of these herbicides.
The primary synthetic strategy involves the nucleophilic aromatic substitution of the bromine atom on the this compound ring with a suitable primary or secondary amine. The two nitro groups strongly activate the aromatic ring towards nucleophilic attack, facilitating a high-yielding reaction.
Logical Workflow for Dinitroaniline Herbicide Synthesis
Caption: Synthetic workflow for dinitroaniline herbicides.
Experimental Protocols
General Protocol for the Synthesis of N,N-dialkyl-2,6-dinitroanilines
This protocol describes a general method for the synthesis of N,N-dialkyl-2,6-dinitroanilines from this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., di-n-propylamine, ethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent (5-10 mL per mmol of substrate).
-
Addition of Reagents: To the stirred solution, add the amine (1.1-1.5 eq) followed by the base (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N,N-dialkyl-2,6-dinitroaniline.
Data Presentation
Table 1: Representative Dinitroaniline Herbicides and their Precursors
| Herbicide | R1 | R2 | Biological Target |
| Trifluralin | n-propyl | n-propyl | Tubulin protein |
| Pendimethalin | 1-ethylpropyl | H | Tubulin protein |
| Ethalfluralin | n-ethyl | 2-methyl-2-propenyl | Tubulin protein |
| Prodiamine | n-propyl | n-propyl | Tubulin protein |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Di-n-propylamine | DMF | K2CO3 | 100 | 8-12 | 85-95 |
| Ethylamine | ACN | Et3N | 80 | 6-10 | 80-90 |
| Cyclopropylamine | DMF | K2CO3 | 110 | 12-18 | 75-85 |
Note: Yields are estimates and can vary based on specific reaction conditions and purification methods.
Signaling Pathway and Mode of Action
The primary mode of action of dinitroaniline herbicides is the disruption of microtubule dynamics in plant cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell wall formation, and intracellular transport.
Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into functional microtubules. The disruption of microtubule formation leads to a failure in the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division. Consequently, cell division is arrested, leading to the inhibition of root and shoot growth and ultimately the death of the weed.
Diagram of Dinitroaniline Herbicide Mode of Action
Caption: Mode of action of dinitroaniline herbicides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of dinitroaniline-based agrochemicals. Its high reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of the core 2,6-dinitroaniline scaffold. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis of novel and effective herbicides. Understanding the mode of action at the molecular level, as depicted in the signaling pathway, can further guide the rational design of next-generation crop protection agents.
References
- 1. lookchem.com [lookchem.com]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 5. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinitroaniline herbicide resistance and the microtubule cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide to the nitration of bromobenzene to yield 2-Bromo-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dinitrobenzene is a valuable intermediate in organic synthesis, utilized in the development of various pharmaceuticals, dyes, and other specialty organic compounds.[1] Its structure, featuring two electron-withdrawing nitro groups and a bromine atom, makes it a versatile substrate for nucleophilic aromatic substitution and other transformations.
Direct dinitration of bromobenzene (B47551) primarily yields the 1-bromo-2,4-dinitrobenzene (B145926) isomer due to the directing effects of the bromo and the initial nitro substituent. Therefore, to achieve the 1,3-dinitro substitution pattern, an alternative synthetic strategy is employed. The most effective and regioselective method is the Sandmeyer reaction, which involves the diazotization of 2,6-dinitroaniline (B188716) followed by the displacement of the diazonium group with a bromide ion.[2][3][4] This protocol details the synthesis of this compound from 2,6-dinitroaniline via this well-established reaction.
Safety Precautions:
-
Concentrated acids (Sulfuric Acid, Hydrobromic Acid) are extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
2,6-Dinitroaniline and this compound are toxic and potentially mutagenic. Avoid inhalation of dust and direct skin contact.
-
Diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution (in situ) without isolation. Do not attempt to isolate the diazonium salt.
-
The reaction can be exothermic and may release nitrogen gas. Ensure the reaction is well-vented and temperature is carefully controlled.
Data Presentation: Reagents and Materials
A summary of the key reagents and their relevant physical properties is provided in the table below for easy reference.
| Compound Name | Starting Material/Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 2,6-Dinitroaniline | Starting Material | C₆H₅N₃O₄ | 183.12 | 141-144 | - | Toxic, Irritant |
| Sulfuric Acid (conc.) | Reagent/Solvent | H₂SO₄ | 98.08 | 10 | 337 | Corrosive, Severe Skin Burns |
| Sodium Nitrite (B80452) | Reagent | NaNO₂ | 69.00 | 271 | 320 (decomposes) | Oxidizer, Toxic |
| Copper(I) Bromide | Catalyst | CuBr | 143.45 | 504 | 1345 | Irritant |
| Hydrobromic Acid (48%) | Reagent | HBr | 80.91 | -11 | 122-126 | Corrosive, Severe Burns |
| This compound | Product | C₆H₃BrN₂O₄ | 247.00 | 106-108 | - | Toxic, Irritant |
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is divided into two main stages: the formation of the 2,6-dinitrophenyldiazonium salt solution and its subsequent conversion to this compound.
Part 1: Diazotization of 2,6-Dinitroaniline
-
Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Slowly and portion-wise, add 9.15 g (0.05 mol) of 2,6-dinitroaniline to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition. Stir the resulting mixture until all the aniline (B41778) has dissolved.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 3.80 g (0.055 mol) of sodium nitrite in 15 mL of water. Cool this solution in an ice bath.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred 2,6-dinitroaniline solution. The rate of addition should be controlled to maintain the reaction temperature between 0 °C and 5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part 2: Sandmeyer Reaction and Product Isolation
-
Preparation of the Catalyst Solution: In a 500 mL beaker, dissolve 8.6 g (0.06 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Cool this solution in an ice bath.
-
Conversion to Aryl Bromide: Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the frothing manageable. The temperature should be maintained below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours until the evolution of nitrogen ceases.
-
Product Isolation: Pour the reaction mixture into 300 mL of ice water. A solid precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
-
Determine the yield and characterize the final product (e.g., by melting point, NMR, IR spectroscopy).
Visualizations
The following diagrams illustrate the overall synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-1,3-dinitrobenzene
Introduction
2-Bromo-1,3-dinitrobenzene is a highly reactive aromatic compound poised for application in the synthesis of a variety of heterocyclic structures. The strong electron-withdrawing nature of the two nitro groups significantly activates the bromine atom for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental steps in the construction of diverse heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including benzimidazoles, phenothiazines, and phenoxazines, using a dinitrobromobenzene precursor.
Note on Isomer Application: While the focus of this document is this compound, specific and detailed experimental data in the scientific literature is more readily available for its isomer, 1-Bromo-2,4-dinitrobenzene (B145926). The principles of nucleophilic aromatic substitution and subsequent cyclization are analogous for both isomers. Therefore, the following protocols and data are based on reactions utilizing 1-Bromo-2,4-dinitrobenzene as a representative and well-documented starting material to illustrate the synthetic utility of dinitrobromobenzenes in heterocyclic chemistry.
Core Application: Synthesis of Fused Heterocyclic Systems
The primary application of this compound in heterocyclic synthesis involves its reaction with bifunctional nucleophiles. In these reactions, one nucleophilic center of the reagent displaces the bromine atom via an SNAr mechanism. The second nucleophilic group then participates in an intramolecular cyclization to form the final heterocyclic product. The nitro groups on the benzene (B151609) ring not only activate the initial substitution but can also be subsequently reduced to amino groups, offering further opportunities for chemical modification and the synthesis of more complex molecules.
I. Synthesis of Dinitro-Substituted Benzimidazoles
The reaction of 1-bromo-2,4-dinitrobenzene with ortho-phenylenediamines is a direct method for the synthesis of dinitro-substituted benzimidazole (B57391) derivatives. These compounds are of interest in medicinal chemistry due to their wide range of biological activities.
Reaction Scheme:
analytical methods for monitoring the progress of 2-Bromo-1,3-dinitrobenzene reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the progress of chemical reactions involving 2-Bromo-1,3-dinitrobenzene. Accurate real-time or periodic analysis of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. The following analytical methods are discussed: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reaction Context: Nucleophilic Aromatic Substitution (SNAr)
A common and important reaction of this compound is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. The two nitro groups strongly activate the aromatic ring for this type of transformation. For the purpose of these application notes, we will consider the reaction of this compound with morpholine (B109124) to yield 4-(2,6-dinitrophenyl)morpholine.
Reaction Scheme:
Monitoring the depletion of the starting material and the formation of the product is essential for determining the reaction's endpoint and identifying the presence of any intermediates or byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the quantitative analysis of aromatic compounds, making it well-suited for monitoring the progress of this compound reactions.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Methanol (B129727) (for sample preparation)
-
This compound standard
-
4-(2,6-dinitrophenyl)morpholine standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. If needed, add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Preparation: Prepare stock solutions of this compound and 4-(2,6-dinitrophenyl)morpholine in methanol at a concentration of 1 mg/mL. From these, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: At specified time intervals during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to achieve a 1:20 dilution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Data Analysis: Construct a calibration curve for each compound by plotting peak area against concentration. Use the regression equation to determine the concentration of the reactant and product in the reaction samples at each time point.
Data Presentation
Table 1: HPLC Monitoring of the Reaction of this compound with Morpholine
| Time (minutes) | This compound Concentration (mg/mL) | 4-(2,6-dinitrophenyl)morpholine Concentration (mg/mL) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0.0 |
| 30 | 0.65 | 0.35 | 35.0 |
| 60 | 0.42 | 0.58 | 58.0 |
| 90 | 0.27 | 0.73 | 73.0 |
| 120 | 0.15 | 0.85 | 85.0 |
| 180 | 0.05 | 0.95 | 95.0 |
| 240 | < 0.01 | 0.99 | > 99.0 |
Workflow Diagram
Troubleshooting & Optimization
overcoming low yield in 2-Bromo-1,3-dinitrobenzene Suzuki coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the Suzuki-Miyaura cross-coupling of 2-Bromo-1,3-dinitrobenzene. Due to the highly electron-deficient nature of this substrate, researchers often encounter difficulties in achieving high yields and minimizing side reactions. This guide offers practical solutions and detailed experimental protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge stems from the severe electron deficiency of the aromatic ring caused by two strongly electron-withdrawing nitro groups. This high electron deficiency makes the aryl bromide an excellent electrophile and facilitates the initial oxidative addition step of the catalytic cycle. However, it can also lead to several complications including catalyst inhibition, increased susceptibility to nucleophilic aromatic substitution (SNAr) by the base, and potential for the nitro groups themselves to act as leaving groups under certain conditions, leading to undesired side products.
Q2: I am observing a very low yield or no reaction at all. What are the most common initial troubleshooting steps?
A2: For low to no conversion, a systematic check of your reaction setup is the first step.
-
Inert Atmosphere: Ensure your reaction vessel and solvents are rigorously deoxygenated. Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of the boronic acid. Methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.
-
Reagent Quality: Verify the purity and integrity of your reagents. The palladium catalyst, ligands, and base should be of high quality. Boronic acids can degrade over time, so using a fresh or properly stored batch is recommended.
-
Catalyst Activity: If you suspect your catalyst is inactive, you can test it on a well-established, high-yielding Suzuki reaction, such as the coupling of iodobenzene (B50100) with phenylboronic acid.
Q3: What are the major side reactions to expect, and how can I minimize them?
A3: The most common side reactions with this substrate are:
-
Proto-debromination: The replacement of the bromine atom with a hydrogen atom from the solvent or trace water. This can be minimized by using anhydrous solvents and carefully dried reagents.
-
Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen, which can be mitigated by ensuring a strictly inert atmosphere.
-
SNAr Reactions: The strong electron-withdrawing effect of the nitro groups makes the substrate susceptible to direct nucleophilic attack by the base (e.g., hydroxides or alkoxides), leading to the formation of phenolic or ether byproducts. Using a weaker, non-nucleophilic base can help suppress this.
-
Displacement of a Nitro Group: In some palladium-catalyzed cross-coupling reactions of nitroarenes, the nitro group itself can be displaced. While the C-Br bond is significantly more reactive towards oxidative addition, harsh conditions or specific catalyst systems could potentially lead to this undesired pathway.
Troubleshooting Guide for Low Yield
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the Suzuki coupling of this compound.
Problem 1: My reaction has stalled, and I have a significant amount of unreacted starting material.
-
Question: Could my catalyst system be the issue? Answer: Yes, the choice of catalyst and ligand is critical for this electron-deficient substrate. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider switching to a more robust system.
-
Recommendation: Employ palladium pre-catalysts combined with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and promote the key steps of the catalytic cycle.
-
-
Question: Is the base I'm using appropriate? Answer: The base is crucial for activating the boronic acid. However, a base that is too strong or too nucleophilic can lead to decomposition of the starting material via SNAr.
-
Recommendation: Start with a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Weaker bases such as K₂CO₃ can also be effective, especially if SNAr is a suspected side reaction. The use of anhydrous, finely powdered bases is often beneficial.
-
-
Question: Could the reaction temperature or time be insufficient? Answer: While the oxidative addition should be facile, other steps in the cycle might require thermal energy.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider incrementally increasing the temperature to 100-120 °C. Extending the reaction time should also be considered, with monitoring by TLC or LC-MS to check for product formation versus decomposition.
-
Problem 2: I am forming multiple products, and purification is difficult.
-
Question: I suspect homocoupling of my boronic acid. How can I confirm and prevent this? Answer: Homocoupling is often indicated by a byproduct with a molecular weight corresponding to the dimer of the boronic acid's organic group.
-
Recommendation: As mentioned, rigorous exclusion of oxygen is the primary solution. Additionally, using a slight excess of the aryl bromide (1.05-1.1 equivalents) relative to the boronic acid can sometimes help favor the cross-coupling pathway.
-
-
Question: How do I address potential proto-debromination? Answer: This side reaction results in the formation of 1,3-dinitrobenzene.
-
Recommendation: Ensure all solvents and reagents are anhydrous. Using boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also reduce the rate of this side reaction as they are generally more stable.
-
Data Presentation: Reaction Conditions for Dinitro-Aryl Bromides
While specific data for this compound is limited in the literature, the following table provides a summary of conditions used for the Suzuki-Miyaura coupling of the closely related and electronically similar 1-bromo-2,4-dinitrobenzene (B145926) and other relevant nitro-substituted aryl bromides. This data can serve as a valuable starting point for reaction optimization.
| Entry | Aryl Bromide | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,4-dinitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | ~60-70 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | >95 |
| 3 | 1-Bromo-2-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4 | 1,4-Dibromo-2-nitrobenzene¹ | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | Toluene/H₂O | RT | 0.5 | 92 |
¹Selective coupling at the bromine ortho to the nitro group.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a starting protocol and may require optimization for different boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (a starting point of 80-100 °C is recommended).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the limiting reagent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove palladium residues and the inorganic base.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields.
Caption: A general experimental workflow for the Suzuki coupling reaction.
common side reactions in the synthesis of 2-Bromo-1,3-dinitrobenzene
Technical Support Center: Synthesis of 2-Bromo-1,3-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: There are two primary approaches for the synthesis of this compound. The most common and regioselective method is the Sandmeyer reaction starting from 2,6-dinitroaniline (B188716).[1][2][3][4][5] Direct bromination of 1,3-dinitrobenzene (B52904) is also possible, but it is challenging due to the strongly deactivated nature of the aromatic ring and can lead to the formation of isomers.[6][7]
Q2: Why is the direct bromination of 1,3-dinitrobenzene challenging?
A2: The two nitro groups on the benzene (B151609) ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, such as bromination.[6][7] Overcoming this deactivation requires harsh reaction conditions or specialized brominating agents, which can lead to side reactions and purification difficulties.
Q3: What are the major side products in the synthesis of this compound?
A3: In the Sandmeyer reaction of 2,6-dinitroaniline, potential side products include the corresponding phenol (B47542) (2,6-dinitrophenol) if water is not carefully excluded, and unreacted starting material. In the direct bromination of 1,3-dinitrobenzene , the primary side product is the isomeric 5-Bromo-1,3-dinitrobenzene.[6][7] Over-bromination leading to dibrominated products is also a possibility under harsh conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture. Column chromatography can also be employed for high-purity samples, especially to separate it from isomeric impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete diazotization in the Sandmeyer reaction: The temperature was too high, or the sodium nitrite (B80452) solution was added too quickly. | Maintain the reaction temperature between 0-5 °C during diazotization and add the sodium nitrite solution slowly. |
| Inefficient Sandmeyer reaction: The copper(I) bromide catalyst was not active, or the diazonium salt solution was not added correctly. | Use freshly prepared or high-quality copper(I) bromide. Add the diazonium salt solution slowly to the copper(I) bromide solution while maintaining the recommended temperature. | |
| Decomposition of the diazonium salt: The diazonium salt is unstable and can decompose if not used promptly or if the temperature is not controlled. | Use the diazonium salt solution immediately after preparation and keep it cold. | |
| Presence of a significant amount of 5-Bromo-1,3-dinitrobenzene | Direct bromination of 1,3-dinitrobenzene was performed: This method is known to produce the 5-bromo isomer. | For regioselective synthesis of the 2-bromo isomer, the Sandmeyer reaction of 2,6-dinitroaniline is recommended. |
| Observation of a phenolic impurity (e.g., 2,6-dinitrophenol) | Presence of water during the Sandmeyer reaction: Water can react with the diazonium salt to form a phenol. | Ensure all glassware is dry and use anhydrous solvents where possible. |
| Product is an oil or fails to crystallize | Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. | Attempt to purify the crude product by column chromatography before recrystallization. |
| Reaction mixture turns dark or tarry | Side reactions or decomposition: This can be caused by elevated temperatures or the presence of impurities. | Carefully control the reaction temperature and use pure starting materials and reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Recommended)
This protocol is based on the well-established Sandmeyer reaction, which is the preferred method for the regioselective synthesis of this compound from 2,6-dinitroaniline.
Step 1: Diazotization of 2,6-dinitroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dinitroaniline in a mixture of concentrated sulfuric acid and water at a temperature below 50 °C.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete reaction.
Step 3: Isolation and Purification
-
Cool the reaction mixture and pour it into a large volume of ice water.
-
Collect the precipitated crude product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system.
Protocol 2: Direct Bromination of 1,3-dinitrobenzene (Alternative, non-selective)
This method is less preferred due to the formation of the 5-bromo isomer as the major product.
-
Dissolve 1,3-dinitrobenzene in concentrated sulfuric acid.
-
Add bromine to the solution.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Collect the precipitate and wash it with water and a solution of sodium bisulfite to remove excess bromine.
-
The crude product will be a mixture of isomers, primarily 5-Bromo-1,3-dinitrobenzene, which will require careful purification by fractional crystallization or chromatography to isolate any this compound formed.
Data Presentation
| Parameter | Sandmeyer Reaction of 2,6-dinitroaniline | Direct Bromination of 1,3-dinitrobenzene |
| Starting Material | 2,6-dinitroaniline | 1,3-dinitrobenzene |
| Key Reagents | NaNO₂, H₂SO₄, CuBr, HBr | Br₂, H₂SO₄ |
| Typical Temperature | 0-5 °C (diazotization), 50-60 °C (Sandmeyer) | 60-80 °C |
| Major Product | This compound | 5-Bromo-1,3-dinitrobenzene |
| Common Side Products | 2,6-dinitrophenol, unreacted starting material | Unreacted starting material, dibrominated products |
| Selectivity | High for the 2-bromo isomer | Low, favors the 5-bromo isomer |
| Yield | Moderate to good | Variable, often low for the desired 2-bromo isomer |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction [ns1.almerja.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for failed Suzuki coupling with electron-deficient aryl bromides
This guide provides troubleshooting advice for Suzuki coupling reactions, with a particular focus on challenges encountered with electron-deficient aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient aryl bromide is not proceeding to completion. What are the common causes?
Several factors can lead to incomplete conversion in Suzuki couplings involving electron-deficient aryl bromides. These substrates can be challenging due to the electronic nature of the aryl bromide, which can hinder the crucial oxidative addition step with the palladium catalyst. Common culprits include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), or issues with the quality of the reagents.
Q2: I am observing significant amounts of byproducts, such as homocoupling of the boronic acid. How can I minimize these side reactions?
Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or an inappropriate choice of base. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, the choice of a weaker base or careful optimization of the base-to-boronic acid ratio can suppress this unwanted pathway.
Q3: What are the best practices for selecting a catalyst and ligand for the Suzuki coupling of electron-deficient aryl bromides?
The choice of catalyst and ligand is critical for the success of this reaction. Electron-rich and sterically hindered phosphine (B1218219) ligands are often preferred as they can facilitate the oxidative addition step and stabilize the palladium center. For electron-deficient aryl bromides, ligands such as SPhos, XPhos, and RuPhos have shown considerable success. The palladium precursor is also important, with Pd(OAc)2 and Pd2(dba)3 being common starting points.
Troubleshooting Guide
If you are experiencing issues with your Suzuki coupling reaction, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or activate the catalyst in situ. Ensure proper handling and storage of the palladium source and ligands. |
| Suboptimal temperature | Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition. | |
| Incorrect base | The choice of base is crucial. Try screening different bases such as K3PO4, K2CO3, or Cs2CO3. The strength and solubility of the base can significantly impact the reaction. | |
| Poor solvent choice | The solvent affects the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used. A solvent screen may be necessary. | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. |
| Base-induced decomposition | Use a weaker base or a substoichiometric amount of base relative to the boronic acid. | |
| Decomposition of Boronic Acid | Protodeboronation | Ensure anhydrous conditions, as water can lead to the decomposition of the boronic acid. Use freshly dried solvents and reagents. |
| High temperature | If the boronic acid is thermally unstable, try running the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Procedure for a Screening Reaction:
-
To a dried reaction vial, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (1-10 mol%).
-
Add a magnetic stir bar.
-
Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane, toluene) via syringe.
-
Add the degassed base (e.g., K3PO4, 2.0-3.0 equiv) as a solution or solid.
-
Place the vial in a preheated heating block and stir at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
how to minimize byproduct formation in 2-Bromo-1,3-dinitrobenzene nitration
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the nitration of 2-Bromo-1,3-dinitrobenzene to synthesize 2-Bromo-1,3,5-trinitrobenzene, focusing on minimizing byproduct formation.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my yield of 2-Bromo-1,3,5-trinitrobenzene unexpectedly low?
Answer: Low yields are a common challenge due to the highly deactivated nature of the starting material. Several factors could be responsible:
-
Incomplete Reaction: The starting material, this compound, is strongly deactivated, making the introduction of a third nitro group difficult.[1][2] This requires very harsh reaction conditions to proceed to completion.[1][2] Inadequate reaction time or temperature may lead to a significant amount of unreacted starting material.
-
Suboptimal Nitrating Agent: Standard nitrating mixtures (HNO₃/H₂SO₄) may not be potent enough for this transformation. More forceful conditions, such as using fuming nitric acid and/or oleum (B3057394) (fuming sulfuric acid), are often necessary to achieve high conversion.[1][2][3]
-
Decomposition: The required high temperatures and strongly acidic media can lead to the decomposition of both the starting material and the product. Careful temperature control is critical to balance reaction rate with degradation.[4] High temperatures can favor the formation of byproducts and decrease the yield of the desired trinitro compound.[4]
Question: I'm observing a dark brown or black reaction mixture and excessive gas evolution. What is happening and how can I prevent it?
Answer: This indicates significant decomposition or a potential runaway reaction.
-
Cause: The nitration of aromatic compounds is highly exothermic.[3] The harsh conditions required for this specific reaction increase the risk. Localized overheating, often due to too-rapid addition of reagents, can initiate decomposition, producing oxides of nitrogen (brown gas) and other degradation products.
-
Solution:
-
Strict Temperature Control: Maintain the recommended temperature range throughout the reaction. Use an ice bath or other cooling system to manage the exotherm, especially during the addition of reagents.[3][5]
-
Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions to the substrate solution to allow for effective heat dissipation.[1][5]
-
Adequate Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent localized hot spots.
-
Question: My final product is impure. What are the likely byproducts and how can I remove them?
Answer: Byproduct formation is a key challenge. The most likely impurities include:
-
Unreacted Starting Material: As mentioned, incomplete conversion is common.
-
Oxidative Decomposition Products: Harsh nitrating conditions can oxidize the aromatic ring, leading to complex, often tarry, impurities.
-
Phenolic Byproducts: Hydrolysis of the bromo or nitro groups at high temperatures in the acidic medium can form nitrophenols, which are highly undesirable.
-
Isomeric Byproducts: While the incoming nitro group is strongly directed to the 5-position, trace amounts of other isomers may form. In the nitration of bromobenzene, ortho and para isomers are the main products, and controlling temperature below 60°C is crucial to prevent dinitration.[6][7]
-
Purification Strategy: The primary method for purification is recrystallization.[4] Washing the crude product thoroughly with cold water is essential to remove residual acids before recrystallization.[3][5] An appropriate solvent for recrystallization (e.g., chloroform, ethanol) should be chosen based on the differential solubility of the desired product and impurities.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the safest and most effective nitrating conditions for this reaction?
A1: Due to the substrate's deactivation, a mixture of potassium nitrate (B79036) in fuming sulfuric acid (oleum) or fuming nitric acid in oleum is recommended.[3][4] These powerful reagents can achieve nitration under more controlled temperature conditions than simply heating to extreme temperatures with less reactive agents. Safety is paramount: always conduct the reaction in a certified fume hood, wear appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat), and have a neutralization plan for quenching.[3]
Q2: How should I monitor the progress of the reaction?
A2: Monitoring the reaction can be challenging in the aggressive reaction medium. The most common approach is to run the reaction for a predetermined time based on established protocols.[1][4] For analytical purposes, carefully quenching a small aliquot of the reaction mixture by pouring it onto ice, followed by extraction and analysis via TLC, GC-MS, or HPLC, can be attempted, though this is often difficult and may not be practical for real-time monitoring.
Q3: Can bromination occur as a side reaction?
A3: Yes, under certain conditions, competition between bromination and nitration can occur, especially in highly deactivated systems when bromine is present.[1][2] In a reaction medium of bromine and nitric acid in concentrated sulfuric acid, strongly deactivated compounds are preferentially brominated.[2] While you are not adding elemental bromine, any side reaction that could generate a brominating species could theoretically lead to byproducts, although this is less common than oxidation or incomplete nitration.
Experimental Protocols & Data
Table 1: Comparative Nitration Conditions for Deactivated Aromatics
| Starting Material | Nitrating Agent | Temperature (°C) | Time | Yield | Reference |
| 1,3-Dinitrobenzene | Fuming HNO₃ / Oleum | 140-150 | 1 week | Not specified | [1][2] |
| 1,3,5-Tribromobenzene | Fuming HNO₃ / Conc. H₂SO₄ | 60 | Not specified | ~100% (dinitration) | [4] |
| 1,3-Dinitro-2,4,6-tribromobenzene | KNO₃ / 30% Fuming H₂SO₄ | 125 | 7-9 hours | Not specified | [4] |
| Bromobenzene | Conc. HNO₃ / Conc. H₂SO₄ | < 60 | 15 min | Not specified | [6][7] |
Protocol: Synthesis of 2-Bromo-1,3,5-trinitrobenzene
This protocol is adapted from methods used for the exhaustive nitration of similarly deactivated aromatic compounds.[3][4]
Safety Precautions: This reaction is extremely hazardous. It involves highly corrosive and reactive materials and is highly exothermic. Perform this procedure in a well-ventilated chemical fume hood. Wear a face shield, safety goggles, a lab coat, and acid-resistant gloves. Have an appropriate quenching bath (crushed ice) and neutralization agents (e.g., sodium bicarbonate) readily available.
Materials:
-
This compound
-
Potassium nitrate (KNO₃)
-
30% Fuming sulfuric acid (Oleum)
-
Crushed ice
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer with adapter
-
Dropping funnel or powder funnel
-
Heating mantle connected to a temperature controller
-
Large beaker for quenching
Procedure:
-
Reaction Setup: In the round-bottom flask equipped with a magnetic stirrer and thermometer, carefully add 30% oleum.
-
Reagent Addition: Cool the oleum in an ice bath. Slowly and portion-wise, add the potassium nitrate to the stirred oleum, ensuring the temperature does not exceed 65°C.[4] After the addition is complete, remove the ice bath.
-
Substrate Addition: Heat the mixture to approximately 110°C.[4] Carefully add the this compound in small portions. An exothermic reaction will occur.
-
Heating: After adding the substrate, raise the temperature to 125°C and maintain it for 7-9 hours.[4] The reaction should be monitored for signs of excessive decomposition.
-
Quenching: After the reaction is complete, cool the mixture rapidly to room temperature (20-25°C).[4] In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[3][4] This step is highly exothermic and will release acidic fumes.
-
Isolation: Allow the ice to melt completely. The solid product will precipitate. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with large volumes of cold deionized water until the washings are neutral to pH paper.[3] This is crucial to remove all residual acid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Further purification can be achieved by recrystallization from a suitable solvent like chloroform.[4]
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield/purity issues.
Reaction and Byproduct Pathways
Caption: Desired reaction pathway and potential side reactions.
References
- 1. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [file.scirp.org]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. savitapall.com [savitapall.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
optimizing catalyst selection for Suzuki reactions involving 2-Bromo-1,3-dinitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 2-Bromo-1,3-dinitrobenzene.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and solutions?
A1: This is a frequent issue that typically points to problems with catalyst activity or reaction conditions. Given that this compound is an electron-deficient aryl bromide, the oxidative addition step should be relatively favorable.[1] Therefore, troubleshooting should focus on other aspects of the catalytic cycle.
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is being deactivated.
-
Solution: Ensure a genuinely inert atmosphere by thoroughly degassing solvents and purging the reaction vessel with argon or nitrogen. Oxygen can degrade phosphine (B1218219) ligands and deactivate the catalyst.[1] If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system.
-
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be effective for this challenging substrate.
-
Inappropriate Base: The chosen base may not be strong enough or soluble enough to facilitate the crucial transmetalation step.[3]
-
Solution: Screen stronger bases. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate for difficult couplings.[2] Ensure the base is finely powdered to maximize surface area.
-
Q2: My reaction is producing significant side products, such as the debrominated starting material (1,3-dinitrobenzene) or homocoupled products. How can I minimize these?
A2: The formation of side products reduces the yield of the desired biaryl.
-
Hydrodehalogenation (Debromination): This occurs when the aryl halide is reduced instead of coupled.
-
Cause: This side reaction can happen if there are sources of hydride in the reaction, sometimes from the solvent or base.[4]
-
Solution: Ensure anhydrous solvents are used where appropriate. Changing the ligand or base can sometimes alter the reaction pathway to favor the desired cross-coupling over hydrodehalogenation.
-
-
Protodeboronation: The boronic acid coupling partner is converted back to its corresponding arene.
-
Cause: This is a common side reaction, especially with aqueous bases and elevated temperatures, which consumes the nucleophile.[1]
-
Solution: Use boronic esters (e.g., pinacol (B44631) esters) or aryltrifluoroborate salts, which are generally more stable and less prone to protodeboronation than boronic acids.[5] Minimizing reaction time and temperature can also help.
-
-
Homocoupling: Formation of biphenyls from two boronic acid molecules (Glaser-type coupling) or from two aryl bromide molecules.
-
Cause: This is often promoted by the presence of oxygen or suboptimal catalyst-to-ligand ratios.
-
Solution: Rigorous exclusion of oxygen is critical. Optimizing the palladium-to-ligand ratio can also suppress homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is the best starting point for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for a highly electron-deficient substrate like this compound, a robust system is required. A recommended starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[1][6][7] These ligands are known to accelerate the reductive elimination step and provide stability to the catalytic species.
Q2: What is the role of the base in the Suzuki reaction and which one should I choose?
A2: The base is critical for activating the boronic acid in the transmetalation step, where the organic group is transferred from boron to the palladium center.[3] For this substrate, a moderately strong to strong base is recommended.
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice, often used in challenging couplings. It can be effective in a variety of solvents.[3]
-
Cs₂CO₃ (Cesium Carbonate): A very strong base that can significantly increase reaction rates, but is more expensive.[3]
-
K₂CO₃ (Potassium Carbonate): A milder and cheaper option, but may result in lower yields for this specific substrate.
Q3: What solvent should I use for this reaction?
A3: Aprotic polar solvents are generally preferred. Common choices include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF) [8]
Often, a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) is used to help dissolve the inorganic base.[3] However, be mindful that excess water can promote protodeboronation.
Q4: Can the nitro groups on the benzene (B151609) ring interfere with the reaction?
A4: Yes, while the electron-withdrawing nature of the nitro groups activates the C-Br bond for oxidative addition, they can also participate in side reactions. In some cases, under harsh conditions or with certain catalysts, reduction of the nitro groups can occur. However, with carefully chosen palladium catalysts, the Suzuki coupling is typically chemoselective and leaves the nitro groups intact. Recent advances have even shown that the C-NO₂ bond itself can be used as a coupling partner, highlighting the importance of catalyst control.[9][10][11][12]
Data Presentation: Catalyst System Performance
The following table summarizes typical performance data for different catalyst systems in Suzuki reactions involving electron-deficient aryl bromides, which can serve as a guide for optimizing reactions with this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 40-60 | Often sluggish; may require longer times or higher temperatures. |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 2-8 | 85-95 | Highly effective for sterically hindered and electron-deficient substrates.[7] |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₃PO₄ | THF | 80 | 4-12 | >90 | Excellent general system for challenging couplings.[13] |
| PEPPSI™-IPr (2 mol%) | Cs₂CO₃ | DMF/H₂O | 80 | 2-6 | >90 | N-Heterocyclic Carbene (NHC) catalyst, very effective for hindered substrates.[7] |
Experimental Protocols
General Protocol for Catalyst System Screening:
This protocol outlines a procedure for testing different catalyst, ligand, and base combinations for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
In a separate vial, add the palladium precatalyst and the phosphine ligand.
-
Seal both vessels, and purge with an inert gas for 10-15 minutes.
-
To the vial containing the catalyst and ligand, add half of the degassed solvent via syringe and stir for 5 minutes to allow for pre-formation of the active catalyst.
-
Transfer the catalyst mixture via syringe to the main reaction flask containing the substrates and base. Rinse the catalyst vial with the remaining solvent and add it to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for catalyst screening in Suzuki reactions.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme.de [thieme.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Addressing Solubility Issues of 2-Bromo-1,3-dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Bromo-1,3-dinitrobenzene in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a yellow crystalline solid with the chemical formula C₆H₃BrN₂O₄.[1] It is a powerful electrophile commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1][2]
Q2: What is the general solubility profile of this compound?
A2: this compound is characterized by very low solubility in water but is soluble in various organic solvents.[1][3] Aromatic compounds are generally nonpolar and thus have low solubility in water but are more soluble in organic solvents.[4] Its solubility is influenced by the choice of solvent and the temperature.[5]
Q3: In which organic solvents is this compound likely to be soluble?
A3: While specific quantitative data for this compound is limited, data from structurally similar compounds like 1,3-dinitrobenzene (B52904) and other bromo-nitro aromatics suggest good solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone), chlorinated solvents (e.g., chloroform), and aromatic solvents (e.g., benzene, toluene).[6][7] It is expected to have moderate to low solubility in alcohols like ethanol (B145695) and methanol.[7][8]
Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do?
A1: First, confirm that the solvent is appropriate for a dinitro-aromatic compound. Aromatic and polar aprotic solvents are generally good starting points.[4][9][10][11] If the compound remains insoluble, you can try gentle heating or the addition of a co-solvent.
Q2: Can I heat the reaction mixture to improve the solubility of this compound?
A2: Yes, increasing the temperature often significantly enhances the solubility of organic compounds.[5][12] For instance, the solubility of the related 1,3-dinitrobenzene in ethanol more than triples when heated from 20.5°C to 50°C.[7] When heating, ensure you are operating below the solvent's boiling point or use a reflux condenser to prevent solvent loss.[8] Always consider the thermal stability of all reactants in your mixture.
Q3: What are co-solvents, and how can they resolve solubility issues?
A3: Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a solute.[13] For poorly soluble compounds, adding a small percentage of a solvent in which the compound is highly soluble (e.g., DMSO or DMF) can significantly improve its concentration in the bulk solvent.[14] This technique is particularly useful when the primary solvent is required for optimal reaction conditions but is a poor solvent for one of the reagents.
Q4: I am observing precipitation of my material upon cooling the reaction mixture. How can I address this?
A4: This indicates that the compound has much higher solubility at elevated temperatures. If the precipitate is an unreacted starting material, you may need to maintain a higher temperature throughout the reaction. If the precipitate is the desired product, this can be a useful feature for purification via recrystallization.[8] To keep the product in solution at lower temperatures, a different solvent system with higher solubilizing power at those temperatures would be required.
Q5: My reaction is performed in a non-polar solvent, and the solubility of this compound is very low. What are my options?
A5: You have two primary options:
-
Introduce a Co-solvent: Add a small volume (e.g., 1-10% v/v) of a compatible polar aprotic solvent like THF or DMF. This can enhance solubility without drastically changing the overall polarity of the reaction medium.
-
Change the Solvent System: Consider switching to a moderately polar solvent that can still facilitate the desired reaction. Toluene, for example, is less polar than solvents like DMF but offers better solvating power for many aromatic compounds than aliphatic hydrocarbons.[10]
Data Presentation
Table 1: Solubility of this compound and Structurally Similar Compounds
| Solvent | Solvent Type | This compound (Qualitative) | 1,3-Dinitrobenzene (Quantitative, g/100g )[7] |
| Water | Highly Polar Protic | Very slightly soluble (0.12 g/L at 25°C)[1] | 0.0496 (at 50°C) |
| Ethanol (96%) | Polar Protic | Sparingly soluble[5][8] | 3.5 (at 20.5°C), 11.49 (at 50°C) |
| Methanol | Polar Protic | - | 6.75 (at 20.5°C), 11.08 (at 50°C) |
| Acetone | Polar Aprotic | Likely soluble[5][6] | 72.365 (at 15°C) |
| Chloroform | Moderately Polar | Likely soluble[5][6] | 32.4 (at 17.6°C), 153.2 (at 57°C) |
| Ethyl Acetate | Moderately Polar | - | 36.27 (at 18.2°C), 148.44 (at 50°C) |
| Benzene | Aromatic / Non-polar | Likely soluble[6] | 39.45 (at 18.2°C), 195.89 (at 50°C) |
| Toluene | Aromatic / Non-polar | Likely soluble[6] | 30.66 (at 16.2°C) |
| Dimethylformamide (DMF) | Polar Aprotic | Likely soluble[14][15] | - |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Likely soluble[14][15] | - |
Experimental Protocols
Protocol 1: Standard Method for Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific solvent.[16]
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[16]
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Analysis: Dilute the filtered sample with a known volume of solvent. Determine the concentration of this compound in the sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculation: Calculate the solubility in units such as mg/mL or g/100g based on the measured concentration and dilution factor.
Protocol 2: Screening and Implementation of a Co-Solvent System
This protocol provides a systematic approach to using a co-solvent to improve solubility in a reaction mixture.
Materials:
-
This compound
-
Primary reaction solvent
-
Graduated cylinders or pipettes
-
Reaction vessel
Methodology:
-
Co-solvent Selection: Choose a co-solvent that is known to be a good solvent for the target compound and is miscible with the primary reaction solvent. Polar aprotic solvents are excellent candidates.[15]
-
Initial Solubility Test: In a small vial, attempt to dissolve a known amount of this compound in the primary reaction solvent to observe the baseline insolubility.
-
Titration with Co-solvent: Begin adding the selected co-solvent dropwise or in small, measured increments (e.g., 1% v/v) to the suspension. After each addition, stir or shake the mixture vigorously and observe any changes in solubility.
-
Determine Optimal Ratio: Continue adding the co-solvent until the solid is fully dissolved. Note the final volume percentage of the co-solvent required. For practical applications, aim for the lowest effective amount of co-solvent (typically <10-20% v/v) to minimize its impact on the reaction kinetics or downstream workup.
-
Scale-Up: Apply the determined solvent-to-co-solvent ratio to your planned reaction scale. Premix the primary solvent and co-solvent before adding the this compound for the most consistent results.
Mandatory Visualization
The following workflow provides a logical decision-making process for addressing the solubility challenges of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1,3-dinitrobenzene [chemister.ru]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102942485B - Method for m-dinitrobenzene refinement and effective byproduct utilization - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
strategies to improve the regioselectivity of reactions with 2-Bromo-1,3-dinitrobenzene
Welcome to the technical support center for 2-Bromo-1,3-dinitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving this versatile reagent.
Troubleshooting Guide
Issue: Poor regioselectivity during the reduction of this compound, leading to a mixture of amino-isomers and/or the di-amino product.
When reducing this compound, the primary challenge is to selectively target one of the two chemically non-equivalent nitro groups. The nitro group at the C1 position is sterically hindered by the adjacent bromine atom at C2. This difference is the key to achieving regioselectivity.
Troubleshooting Steps:
-
Reagent Selection is Critical: Standard, powerful reducing agents (e.g., H₂/Pd-C under harsh conditions, Sn/HCl) often lack selectivity and lead to the reduction of both nitro groups. Milder, chemoselective reagents are required.
-
Employ the Zinin Reduction: The Zinin reduction and its variants are classic methods for the selective reduction of one nitro group in a polynitro aromatic compound.[1][2]
-
Action: Use sodium sulfide (B99878) (Na₂S) or sodium polysulfides (Na₂Sₙ). Polysulfides, generated by adding sulfur (S₈) to sodium sulfide, are often more effective.[1][2]
-
Rationale: This reagent is mild enough to discriminate between the two nitro groups. The less sterically hindered nitro group at C3 is typically reduced preferentially.
-
-
Optimize Reaction Conditions:
-
Action: Carefully control the temperature. Start at lower temperatures (e.g., 0-10 °C) and slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Rationale: Exothermic reactions can lead to over-reduction. Gradual temperature changes provide better control.
-
-
Consider Alternative Reagents:
-
Action: If the Zinin reduction is not providing the desired selectivity, consider other mild reagents such as zinc powder with ammonium (B1175870) chloride (Zn/NH₄Cl) in an aqueous medium.[1][2]
-
Rationale: While sometimes less selective than Na₂Sₙ, this system can be effective for certain substrates.[1][2] Catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst like FeCl₃ can also offer temperature-controlled selectivity.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which nitro group in this compound is more reactive towards selective reduction?
The nitro group at the C3 position is generally more susceptible to selective reduction. The nitro group at C1 is ortho to the bulky bromine atom, which provides steric hindrance, making it harder for the reducing agent to access. Therefore, reagents that are sensitive to steric bulk will preferentially reduce the C3-nitro group.
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on this compound. What determines the regioselectivity?
In the initial SNAr reaction on this compound, the question of regioselectivity is straightforward. The two nitro groups are strong electron-withdrawing groups that activate the aromatic ring for nucleophilic attack.[4] They activate the positions ortho and para to themselves. The bromine at C2 is ortho to the C1-nitro group and meta to the C3-nitro group. The strong activation provided by the nitro groups makes the C-Br bond the primary site for substitution by a nucleophile. Thus, the nucleophile will almost exclusively displace the bromide ion.
Regioselectivity becomes a critical consideration in any subsequent substitution reactions on the resulting 2-substituted-1,3-dinitrobenzene product. The directing effect of the newly introduced substituent will, in combination with the two nitro groups, determine the position of the next reaction.
Q3: Can I selectively substitute one of the nitro groups instead of the bromine?
While substitution of a nitro group is possible under certain conditions, especially with powerful nucleophiles, the bromine atom is a much better leaving group in a standard SNAr reaction.[5] For this compound, the substitution of bromine is the overwhelmingly favored pathway.
Q4: Are there any modern methods that offer better regioselectivity in reductions?
While classic methods like the Zinin reduction are reliable, research into catalytic systems continues to yield improvements. Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine hydrate or isopropanol (B130326) in the presence of a catalyst (e.g., Fe-based, Al₂O₃), can offer high selectivity that is controlled by temperature.[3] These methods are often considered greener and safer alternatives to traditional reductions.[3]
Quantitative Data Summary
The following table summarizes the effectiveness of different reagents for the selective reduction of one nitro group in dinitroaromatic compounds, based on available literature.
| Reagent System | Target Reaction | Typical Yield of Mono-amino Product | Selectivity Notes | Reference(s) |
| Na₂Sₙ (Sodium Polysulfide) | Selective reduction of one nitro group | 57% (for 1,3-dinitrobenzene) | Generally superior selectivity. The efficiency can depend on the ratio of Na₂S·9H₂O to S₈ used to prepare the reagent. | [1][2] |
| Zn / NH₄Cl in water | Selective reduction of one nitro group | Lower than Na₂Sₙ | Reported to give a mixture of products with 1,3-dinitrobenzene. | [1][2] |
| Hydrazine Hydrate / FeCl₃ | Selective reduction of nitro groups | High (Qualitative) | Selectivity can be controlled by temperature to yield mono-, di-, or tri-amino products from trinitrobenzene. | [3] |
Experimental Protocols
Protocol 1: Regioselective Mono-reduction of this compound via Zinin Reduction
This protocol is a representative procedure for the selective reduction of the less hindered nitro group.
-
Reagent Preparation: In a round-bottom flask equipped with a stir bar, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. To this solution, add elemental sulfur (S₈). Gently heat the mixture until the sulfur dissolves to form the dark sodium polysulfide solution. The ratio of Na₂S·9H₂O to S₈ can be optimized; a starting point is a 6:5 weight ratio.[1][2]
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve this compound in a suitable solvent like ethanol (B145695) or methanol.
-
Reaction Execution: Cool the solution of the substrate to 0-5 °C using an ice bath. Add the prepared sodium polysulfide solution dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the amino product.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product may precipitate. Filter the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to yield 2-Bromo-3-nitroaniline.
Visualizations
References
- 1. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
catalyst poisoning in Suzuki coupling of 2-Bromo-1,3-dinitrobenzene and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-1,3-dinitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, focusing on catalyst poisoning and other side reactions.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Poisoning | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] 2. Use High-Purity Reagents: Impurities, particularly sulfur-containing compounds, can act as potent catalyst poisons.[1] Use freshly purified solvents and high-purity reagents. 3. Ligand Selection: For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step and stabilize the palladium catalyst.[1] If using a standard ligand like PPh₃ fails, switch to a more specialized ligand. |
| Sub-optimal Reaction Conditions | 1. Base Selection: The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[1] A base screening may be necessary to find the optimal conditions. 2. Solvent Choice: The solvent affects solubility, reaction kinetics, and catalyst stability.[1] Common solvents for Suzuki coupling include toluene, 1,4-dioxane, THF, and DMF, often with a small amount of water.[2] A solvent screen can help identify the best medium for your specific substrates. 3. Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, if catalyst deactivation is suspected, a lower temperature with a more active catalyst system might be more effective. |
| Poor Substrate Quality | 1. Purity of this compound: Ensure the starting material is pure and free from acidic impurities that could interfere with the basic conditions of the reaction. 2. Boronic Acid/Ester Stability: Some boronic acids are prone to protodeboronation, especially under harsh basic conditions.[1] Using the corresponding boronic ester can sometimes improve stability.[1] |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategies |
| Hydrodehalogenation (Ar-H) | Formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[3] | Use a milder base, ensure anhydrous conditions if possible (though some water is often necessary), and use freshly distilled solvents.[3] |
| Homocoupling of Boronic Acid (Ar'-Ar') | Can be promoted by the presence of oxygen or high temperatures. | Ensure rigorous degassing of the reaction mixture. Running the reaction at the lowest effective temperature can also minimize this side reaction. |
| Reduction of Nitro Groups | Some phosphine ligands, in combination with certain bases and solvents, can potentially reduce nitro groups. | If nitro group reduction is observed, consider switching to a different phosphine ligand or an NHC ligand. Alternatively, milder reaction conditions (lower temperature, weaker base) may prevent this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Are the nitro groups on this compound likely to poison the palladium catalyst?
A1: While nitroarenes have historically been considered challenging substrates, recent studies have shown that they can be successfully used in Suzuki-Miyaura cross-coupling reactions.[4][5] In fact, under certain conditions, the nitro group itself can act as a leaving group.[5][6] For this compound, the primary reaction is expected to occur at the C-Br bond. The strong electron-withdrawing nature of the two nitro groups should activate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4] However, the nitro groups can potentially be reduced under certain reaction conditions, leading to side products.
Q2: What is the best catalyst system for the Suzuki coupling of this compound?
A2: Due to the electron-deficient nature of the substrate, a standard catalyst like Pd(PPh₃)₄ may not be optimal. A more robust catalyst system is generally recommended. This typically involves a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1] These ligands promote the oxidative addition step and stabilize the active palladium species, preventing decomposition.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q4: What is the typical work-up procedure for a Suzuki coupling reaction?
A4: A typical work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki coupling of aryl bromides with structural similarities to this compound. These values should serve as a guideline for reaction optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-3,5-dinitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | This compound | Phenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 24 | 75 |
| 4 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Ethanol | 70 | - | >95 |
Note: The data presented is compiled from various sources and for illustrative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
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Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
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Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if separate).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
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Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
effect of solvent choice on the outcome of SNAr reactions with 2-Bromo-1,3-dinitrobenzene
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Bromo-1,3-dinitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during your SNAr reactions with this compound in a question-and-answer format.
Q1: My SNAr reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in SNAr reactions is a common issue that can often be attributed to several factors. Here is a systematic approach to troubleshooting this problem:
-
Nucleophile Reactivity: The nucleophile you are using may not be strong enough to initiate the reaction effectively. For neutral nucleophiles like amines or alcohols, their reactivity can be significantly increased by deprotonation with a suitable non-nucleophilic base to generate the more potent anionic form (e.g., alkoxide or amide).[1]
-
Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally the preferred choice. These solvents effectively solvate the counter-cation of the nucleophile, leaving the nucleophile "naked" and more reactive. In contrast, protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[2][3]
-
Reaction Temperature: Many SNAr reactions have a significant activation energy barrier and may require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can lead to a significant improvement in conversion.
-
Substrate Activation: The aromatic ring of this compound is well-activated for SNAr due to the two electron-withdrawing nitro groups. However, if you are working with less activated substrates, the reaction will be inherently slower.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can they be minimized?
A2: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and strategies to mitigate them:
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Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile, leading to undesired byproducts. To avoid this, it is advisable to use a non-reactive, polar aprotic solvent.[3]
-
Di-substitution: Although this compound has only one leaving group, in substrates with multiple leaving groups, double substitution can be a problem. To favor mono-substitution, one can use a stoichiometric amount of the nucleophile.
-
Hydrodehalogenation: This is a side reaction where the bromo group is replaced by a hydrogen atom. This can be more prevalent in the presence of certain catalysts or reducing agents.[2]
-
Homocoupling: In some cases, particularly with certain metal catalysts, two molecules of the aryl halide can couple to form a biaryl species.[2]
Q3: How do I choose the optimal solvent for my SNAr reaction with this compound?
A3: The choice of solvent is critical for the success of an SNAr reaction. As a general rule, polar aprotic solvents are the most effective.[2][3] These solvents can stabilize the charged Meisenheimer intermediate, which is formed during the reaction, thus accelerating the reaction rate. Protic solvents, on the other hand, can solvate and deactivate the nucleophile through hydrogen bonding, leading to lower yields.[2] Nonpolar solvents are generally poor choices as they do not effectively solvate the charged intermediates.
Data Presentation: Effect of Solvent on SNAr Reaction Rates
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻³ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³ |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ |
Data for 1-halo-2,4-dinitrobenzenes is presented to illustrate the general trend of leaving group and solvent effects in SNAr reactions. It is expected that this compound would follow similar trends.[4]
Experimental Protocols
Below is a general methodology for a typical SNAr reaction of this compound with an amine nucleophile. This protocol can be adapted for other nucleophiles with appropriate adjustments to the reaction conditions.
Reaction of this compound with Piperidine
Materials:
-
This compound
-
Piperidine
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃) (optional, if using a primary or secondary amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).
-
Addition of Reagents: Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (e.g., piperidine, 1.1-1.5 equivalents). If necessary, add a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to 80-120 °C and will depend on the nucleophilicity of the amine and the solvent used.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: Troubleshooting flowchart for low-yield SNAr reactions.
References
improving the work-up procedure for reactions containing 2-Bromo-1,3-dinitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions containing 2-Bromo-1,3-dinitrobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture is a dark, complex mixture. How do I effectively quench the reaction and begin the work-up?
A1: Quenching is a critical first step to stop the reaction and prevent the formation of unwanted byproducts. The appropriate quenching method depends on the reaction solvent and reagents used.
-
For reactions in aprotic solvents (e.g., DMF, DMSO): A common procedure is to cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.[1] This will precipitate the crude product and help to dilute the high-boiling point solvent.
-
For reactions containing excess bromine: To remove any unreacted bromine, a saturated solution of sodium bisulfite can be added to the aqueous mixture until the reddish-brown color of bromine disappears.[2]
Troubleshooting:
| Issue | Possible Cause | Solution |
| Product does not precipitate upon addition to water. | The product may be partially soluble in the water/solvent mixture, or it may be an oil. | Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1] |
| An emulsion forms during extraction. | High concentration of salts or polar byproducts. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to break the emulsion.[1] |
Q2: I am having difficulty separating my product from the unreacted this compound. What purification strategies are most effective?
A2: Due to the similar polarities of this compound and its derivatives, purification can be challenging. A combination of techniques is often necessary.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from starting material and byproducts.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[3] Common solvents for recrystallization of dinitrobenzene derivatives include ethanol, ethyl ether, or isopropyl ether. The choice of solvent will depend on the specific solubility of your compound.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor separation on the silica gel column. | Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column. |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower-boiling point solvent, or add a slightly larger volume of the hot solvent to ensure the compound fully dissolves before cooling. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is slow. | Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. If that fails, a seed crystal of the pure product can be added. |
Q3: My product is contaminated with colored impurities. How can I remove them?
A3: Colored impurities in reactions involving nitroaromatic compounds are common.
-
Washing: During the aqueous work-up, washing the organic layer with a dilute solution of sodium bisulfite can help remove some colored byproducts.[2]
-
Charcoal Treatment: If the colored impurities persist after chromatography, treating a solution of the product with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal. The purified product can then be recovered by removing the solvent or by recrystallization.
Experimental Protocols
General Work-up Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general work-up for a reaction where this compound is reacted with a nucleophile in a solvent like DMF.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Precipitation & Extraction: Pour the reaction mixture into a beaker containing ice-water (approximately 10 volumes relative to the reaction volume).[1] If a solid precipitates, it can be collected by vacuum filtration. If no solid forms, or to recover all the product, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[1]
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[1]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[1] Further purification can be achieved by recrystallization from an appropriate solvent.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very slightly soluble (0.12 g/L at 25 °C) | [4] |
Visualizations
General Experimental Workflow for Work-up and Purification
The following diagram illustrates a typical workflow for the work-up and purification of a reaction product from a starting mixture containing this compound.
Caption: A generalized workflow for the work-up and purification of products from reactions involving this compound.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
This diagram illustrates the addition-elimination mechanism of a nucleophilic aromatic substitution reaction, which is a common reaction type for this compound.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-1,3-dinitrobenzene and 2-Chloro-1,3-dinitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. For reactions involving nucleophilic aromatic substitution (SNAr), the nature of the leaving group on the aromatic ring plays a pivotal role in dictating the reaction rate. This guide provides an objective comparison of the reactivity of two such precursors: 2-Bromo-1,3-dinitrobenzene and 2-Chloro-1,3-dinitrobenzene. The presence of two electron-withdrawing nitro groups meta to the halogen atom significantly activates the benzene (B151609) ring towards nucleophilic attack. This analysis is supported by experimental data from analogous compounds and detailed experimental protocols.
Quantitative Reactivity Data
The following table summarizes the second-order rate constants for the reaction of 1-Chloro-2,4-dinitrobenzene and 1-Bromo-2,4-dinitrobenzene with piperidine (B6355638) in 95% ethanol (B145695), demonstrating the slightly higher reactivity of the chloro-substituted compound under these conditions.[1]
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (L mol⁻¹ s⁻¹) |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | 95% Ethanol | 25 | Slightly higher than the bromo analogue[1] |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | 25 | Slightly lower than the chloro analogue |
Note: The qualitative difference in reactivity is well-established, with the chloro substituent leading to a faster reaction in this SNAr context.[1][2]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution reaction of 2-halo-1,3-dinitrobenzenes proceeds via a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.
Caption: The SNAr mechanism for 2-halo-1,3-dinitrobenzene.
Experimental Protocol: Comparative Kinetic Analysis
This protocol outlines a general procedure for comparing the reaction rates of this compound and 2-Chloro-1,3-dinitrobenzene with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Chloro-1,3-dinitrobenzene with piperidine.
Materials:
-
This compound
-
2-Chloro-1,3-dinitrobenzene
-
Piperidine
-
Absolute Ethanol
-
UV-Vis Spectrophotometer
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each 2-halo-1,3-dinitrobenzene in absolute ethanol (e.g., 0.01 M).
-
Prepare a stock solution of piperidine in absolute ethanol (e.g., 0.1 M).
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer cell holder to a constant temperature (e.g., 25 °C) using the water bath.
-
In a cuvette, mix a known volume of the 2-halo-1,3-dinitrobenzene stock solution with a known volume of absolute ethanol.
-
To initiate the reaction, add a known volume of the piperidine stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product over time. The product, N-(2,4-dinitrophenyl)piperidine, has a strong absorbance in the visible region, while the reactants do not.
-
Continue recording until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. By using a pseudo-first-order condition (a large excess of piperidine), the rate law simplifies.
-
Plot the natural logarithm of the change in absorbance versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k2) can be calculated by dividing k' by the concentration of piperidine.
-
-
Comparison:
-
Repeat the experiment for the other 2-halo-1,3-dinitrobenzene under identical conditions.
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Comparative Discussion
The reactivity of halo-substituted dinitrobenzenes in SNAr reactions is a balance of two primary factors: the inductive effect of the halogen and the strength of the carbon-halogen bond.
-
Inductive Effect: The high electronegativity of chlorine relative to bromine leads to a stronger electron-withdrawing inductive effect. This makes the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack. This effect is dominant in reactions where the initial attack of the nucleophile is the rate-determining step, leading to the general reactivity order of F > Cl > Br > I.[2]
-
Carbon-Halogen Bond Strength: The C-Cl bond is stronger than the C-Br bond. In cases where the cleavage of the carbon-halogen bond is the rate-determining step or partially rate-determining, the bromo-substituted compound would be expected to react faster. However, in highly activated systems like dinitrobenzenes, the formation of the stable Meisenheimer complex is generally the slower step.
For the reaction of 2-halo-1,3-dinitrobenzenes with amines like piperidine, the experimental evidence from analogous 2,4-dinitro-substituted compounds strongly suggests that the inductive effect is the more significant factor. Therefore, 2-Chloro-1,3-dinitrobenzene is expected to be slightly more reactive than this compound in nucleophilic aromatic substitution reactions.
This subtle difference in reactivity can be critical in competitive reaction settings or when fine-tuning reaction conditions for optimal yield and purity in the synthesis of complex molecules and pharmaceutical intermediates. Researchers should consider these factors when selecting a substrate for their specific synthetic needs.
References
Comparative Guide to Purity Validation of 2-Bromo-1,3-dinitrobenzene: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 2-Bromo-1,3-dinitrobenzene is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound (CAS No. 4185-79-9) is a nitroaromatic compound often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.[1][2] Given its role as a building block, its purity is paramount to the successful synthesis of target molecules and the avoidance of unwanted side reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[3] It is a cornerstone for purity determination of non-volatile compounds.[3]
Experimental Protocol: Reverse-Phase HPLC
A reverse-phase HPLC method is well-suited for the analysis of this compound. This protocol is based on established methods for similar nitroaromatic compounds.[4][5]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (55:45 v/v)[4] |
| Flow Rate | 1.2 mL/min[4] |
| Detection | UV at 240 nm[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25 °C[4] |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to establish a calibration curve for quantitative analysis.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[6][7] It offers the advantage of directly quantifying a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[6][8]
Experimental Protocol: ¹H qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
Table 2: ¹H qNMR Method Parameters
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (certified reference material) |
| Pulse Sequence | Standard 1D proton with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Temperature | 25 °C |
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
Ensure thorough mixing to achieve a homogeneous solution.
Data Analysis:
The purity of the sample is calculated using the following equation, which relates the integral areas of the analyte and the internal standard peaks to their respective molar amounts.[9]
Purity (w/w %) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x P_std
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
W : Weight
-
P : Purity of the standard
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | ¹H qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance and signal integration |
| Quantification | Relative (area percent) or external/internal standard calibration | Absolute quantification against a certified internal standard[6][10] |
| Selectivity | High resolution for separating closely related impurities[11] | Excellent for structural confirmation and distinguishing isomers[12][13] |
| Sensitivity | Generally higher for trace impurities | Can be lower for detecting very low-level impurities |
| Sample Throughput | Can be automated for high throughput | Slower due to sample preparation and longer acquisition times |
| Destructive? | Yes, the sample is consumed | No, the sample can be recovered after analysis[3][8] |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification | Requires a certified internal standard, but not of the analyte itself[3][14] |
Alternative Purity Assessment Methods
While HPLC and NMR are the primary techniques, other methods can provide complementary information:
-
Gas Chromatography (GC): Suitable for volatile impurities, such as residual solvents.[11] However, it may not be ideal for thermally labile compounds.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC, MS provides mass information that is invaluable for identifying unknown impurities.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess bulk purity.[15]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Conclusion
For the routine and high-throughput purity analysis of this compound, a validated HPLC method is highly recommended due to its excellent resolution and sensitivity.[11] ¹H qNMR serves as a powerful orthogonal technique, particularly valuable for the certification of reference materials and for providing an absolute purity value without the need for a specific analyte reference standard.[3][8] A comprehensive approach utilizing both HPLC and NMR, supplemented by other techniques like GC-MS as needed, will provide the most complete and reliable assessment of purity for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]
- 13. 66 PROBLEM 23 How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished.. [askfilo.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
comparative analysis of different catalysts for Suzuki coupling with 2-Bromo-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. However, the efficiency of this reaction is highly dependent on the electronic nature of the substrates. Electron-deficient aryl halides, such as 2-Bromo-1,3-dinitrobenzene, present a significant challenge due to the deactivating effect of the nitro groups, which can hinder the oxidative addition step of the catalytic cycle. This guide provides a comparative analysis of different palladium-based catalyst systems that can be employed for the Suzuki coupling of this challenging substrate, with supporting data from analogous reactions with electron-deficient aryl bromides.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst system is crucial for achieving high yields in the Suzuki coupling of this compound. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have shown considerable success in coupling electron-deficient aryl halides. While direct comparative studies on this compound are limited in the literature, the following table summarizes the performance of various catalyst systems in the Suzuki coupling of structurally similar, electron-deficient aryl bromides. This data provides a strong basis for catalyst selection and optimization for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide Substrate | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 4-Bromobenzonitrile | >95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 18 | 4-Bromonitrobenzene | 92 |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 4-Bromobenzothiazole | 90 |
| Pd(acac)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | 24 | 1-Nitronaphthalene (as electrophile) | 84[2] |
Note: The yields reported are for the coupling of the specified aryl halides with various arylboronic acids and serve as a reference for the expected reactivity with this compound. Optimization of reaction conditions is recommended for the specific substrate.
Experimental Protocols
Detailed methodologies for two promising catalyst systems are provided below. These protocols are based on established procedures for the Suzuki coupling of electron-deficient aryl halides and should serve as a robust starting point for the reaction with this compound.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol utilizes a highly active catalyst system known for its effectiveness with electron-deficient substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add anhydrous, degassed toluene (2 mL) and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound (247 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add the remaining degassed toluene (3 mL) and degassed deionized water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄
This protocol employs a classic, commercially available, and robust catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (247 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
References
assessing the stability of 2-Bromo-1,3-dinitrobenzene under various reaction conditions
For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount for ensuring reaction safety, optimizing process parameters, and guaranteeing product purity. This guide provides a comprehensive assessment of the stability of 2-Bromo-1,3-dinitrobenzene under various reaction conditions, offering a comparative analysis with related dinitrobenzene isomers.
While direct quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from studies on analogous compounds to provide a robust predictive assessment of its stability profile. The presence of two electron-withdrawing nitro groups and a halogen substituent on the benzene (B151609) ring governs its reactivity and stability.
Comparative Stability Analysis
The stability of this compound is benchmarked against its parent isomers: 1,2-, 1,3-, and 1,4-dinitrobenzene. The introduction of a bromine atom is expected to influence the electron distribution and steric environment of the molecule, thereby affecting its stability.
| Condition | This compound (Predicted) | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene (B52904) | 1,4-Dinitrobenzene |
| Thermal Stability | Potentially lower than 1,3-dinitrobenzene due to the C-Br bond, which can be a site for initial decomposition. May explode if heated. | Severe explosion hazard when shocked or exposed to heat or flame.[1] | Stable, but may explode if heated.[2] | Stable, but may be shock-sensitive and may explode if heated.[3][4] |
| Photochemical Stability | Expected to undergo degradation under UV irradiation, potentially through pathways involving the nitro groups and the C-Br bond. | Nitro-containing compounds can undergo degradation by UV light.[1] | Susceptible to photochemical degradation. | Nitro-containing compounds can undergo degradation by UV light.[3] |
| Acidic Stability | Generally stable in non-nucleophilic acids. Strong oxidizing acids may lead to decomposition. | Generally stable. | Generally stable. | Generally stable. |
| Basic Stability | Susceptible to nucleophilic aromatic substitution, especially with strong bases, leading to displacement of the bromine or a nitro group. | Reacts vigorously with strong bases.[5] | Incompatible with strong bases.[2] | Incompatible with strong bases.[3][4] |
| Oxidative Stability | Resistant to oxidation due to the presence of deactivating nitro groups. Strong oxidizing agents under harsh conditions can lead to decomposition. | Reacts vigorously with oxidizing materials.[1] | Incompatible with oxidizing agents.[2] | Incompatible with oxidizing agents.[3][4] |
| Reductive Stability | The nitro groups are readily reduced to amino groups by various reducing agents. | Can be degraded to nitroaniline under anaerobic and aerobic conditions.[1] | Incompatible with reducing agents.[2] | Susceptible to reduction. |
Experimental Protocols
To empirically determine the stability of this compound, the following experimental protocols are recommended:
Thermal Stability Assessment (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of any significant exothermic event is considered the decomposition temperature. The area under the exothermic peak corresponds to the heat of decomposition.
Photochemical Stability Assessment
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 10 µg/mL).
-
Instrumentation: Use a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Experimental Procedure:
-
Expose the sample solution in a quartz cuvette to the light source.
-
Protect a control sample from light by wrapping the cuvette in aluminum foil.
-
Withdraw aliquots from both the exposed and control samples at specified time intervals.
-
-
Analysis: Analyze the aliquots using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound remaining. The degradation profile can be used to calculate the photochemical degradation rate.
Chemical Stability Assessment (Forced Degradation)
-
Sample Preparation: Prepare separate solutions of this compound in various stress media:
-
Acidic: 0.1 M Hydrochloric Acid
-
Basic: 0.1 M Sodium Hydroxide
-
Oxidative: 3% Hydrogen Peroxide
-
-
Experimental Conditions:
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Maintain control samples at ambient temperature.
-
-
Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV) to quantify the degradation of this compound and the formation of any degradation products.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the factors influencing the stability of this compound, the following diagrams are provided.
References
Unveiling the Unexpected: A Comparative Guide to Byproducts in 2-Bromo-1,3-dinitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, a thorough understanding of reaction pathways and potential impurities is paramount. 2-Bromo-1,3-dinitrobenzene is a valuable starting material, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. However, like many highly activated aromatic systems, its reactions can sometimes yield unexpected byproducts that can complicate purification and compromise the integrity of the final product. This guide provides a comparative analysis of the expected versus unexpected reaction pathways of this compound, supported by experimental data from analogous systems, and offers detailed protocols for the characterization of these products.
The Duality of Reactivity: Expected vs. Unexpected Pathways
The high reactivity of this compound is attributed to the strong electron-withdrawing nature of the two nitro groups, which activates the benzene (B151609) ring for nucleophilic attack. The generally accepted mechanism for SNAr reactions on this substrate is the addition-elimination pathway, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.
The expected reaction involves the displacement of the bromide ion, a good leaving group, by a nucleophile. This leads to the formation of the anticipated substituted 2,6-dinitrobenzene derivative.
Comparative Data from an Analogous System: 1-Bromo-3,5-dinitrobenzene (B94040)
The following table summarizes the product distribution observed in the reaction of 1-bromo-3,5-dinitrobenzene with various nucleophiles, illustrating the competition between halogen and nitro group substitution. This data serves as a valuable model for predicting potential byproducts in reactions involving this compound.
| Nucleophile | Solvent | Product of Halogen Replacement (Yield %) | Product of Nitro Group Replacement (Yield %) |
| 1,2,4-Triazole | MeCN | 80 | 20 |
| 1,2,4-Triazole | HMPA | 50 | 50 |
| Phenol | MeCN | 60 | - |
| 4-Chlorophenol | MeCN | 66 | - |
| 4-Nitrophenol | MeCN | 75 | - |
Data adapted from a study on 1-bromo-3,5-dinitrobenzene and should be considered as illustrative for the reactivity of this compound.
This data highlights that the nature of the nucleophile and the polarity of the solvent can significantly influence the reaction pathway, with more polar aprotic solvents like HMPA favoring nitro group substitution.
Experimental Protocols
To aid researchers in identifying and characterizing potential byproducts, the following detailed experimental protocols are provided.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution and Product Analysis
Materials:
-
This compound
-
Nucleophile (e.g., amine, alkoxide, thiol)
-
Anhydrous solvent (e.g., Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF), Hexamethylphosphoramide (HMPA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) may be added to neutralize the HBr formed.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by HPLC and GC-MS to identify and quantify the expected product and any unexpected byproducts.
Protocol 2: HPLC Method for Product Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare standard solutions of the starting material and, if available, the expected product and potential byproducts of known concentrations.
-
Generate a calibration curve for each compound.
-
Dissolve a known mass of the crude reaction product in the mobile phase and inject it into the HPLC system.
-
Identify the peaks based on retention times of the standards and quantify the components using the calibration curves.
-
Protocol 3: Spectroscopic Characterization of Byproducts
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are crucial for structural elucidation. The substitution pattern on the dinitrobenzene ring will result in characteristic chemical shifts and coupling patterns. For instance, the symmetry of the molecule will determine the number of distinct signals in the ¹³C NMR spectrum.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will provide the exact mass of the products, allowing for the determination of their elemental composition and confirming their identity.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
A Comparative Guide to the Nucleophilic Aromatic Substitution (SNAr) Reaction Rates of Halo-Dinitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction rates of various 1-halo-2,4-dinitrobenzene derivatives (where the halogen is fluorine, chlorine, bromine, or iodine) in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for reaction optimization and mechanistic understanding in organic synthesis and drug development.
Unveiling the Reactivity Trend: Fluorine's Unexpected Lead
In the realm of nucleophilic aromatic substitution, the reactivity of aryl halides follows a trend that is counterintuitive to what is observed in aliphatic nucleophilic substitutions (SN1 and SN2). For SNAr reactions, the reactivity order of the leaving group is:
F > Cl ≈ Br > I
This "element effect" is a hallmark of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the rate-determining first step outweighs the effect of the strong C-F bond, which is broken in the subsequent, faster, rearomatization step.
Quantitative Comparison of Reaction Rates
The following tables summarize the second-order rate constants for the SNAr reactions of 1-halo-2,4-dinitrobenzenes with different nucleophiles in various solvents. This data provides a clear quantitative comparison of the reactivity of the different halogen derivatives.
Table 1: Reaction with Piperidine in 99.8% Ethanol at 25°C
| Halo-Dinitrobenzene Derivative | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | ~5.8 - 11.6 | ~50 - 100 |
| 1-Chloro-2,4-dinitrobenzene | 0.116 | 1 |
| 1-Bromo-2,4-dinitrobenzene | 0.095 | 0.82 |
| 1-Iodo-2,4-dinitrobenzene | 0.032 | 0.28 |
Data for chloro, bromo, and iodo derivatives from Frank, C. (1956) as cited in Bunnett, J. F., & Crockford, H. D. (1956). The reactivity of the fluoro derivative is reported to be 50 to 100 times faster by Chapman, N. B., Parker, R. E., & Soanes, P. W. (1951).
Table 2: Reaction with n-Butylamine in Chloroform at 24.8 ± 0.1°C
| Halo-Dinitrobenzene Derivative | Bimolecular Rate Constant (k₂, L mol⁻¹ s⁻¹) x 10³ | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | 10.3 | 31.2 |
| 1-Chloro-2,4-dinitrobenzene | 0.33 | 1 |
| 1-Bromo-2,4-dinitrobenzene | 0.42 | 1.27 |
| 1-Iodo-2,4-dinitrobenzene | 0.21 | 0.64 |
Data from Suhr, H. (1954). Nucleophilic Displacement Reactions in Aromatic Systems. IV. Rates of Reaction of l-Halo-2,4-dinitrobenzene with n-Butylamine in Chloroform.
Table 3: Reaction with Pyrrolidine in Acetonitrile at 25.0 ± 0.1°C
| Halo-Dinitrobenzene Derivative | Second-Order Rate Constant (k₁, M⁻¹ s⁻¹) | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | 1.76 x 10³ | 15.6 |
| 1-Chloro-2,4-dinitrobenzene | 113 | 1 |
| 1-Bromo-2,4-dinitrobenzene | 158 | 1.40 |
| 1-Iodo-2,4-dinitrobenzene | 53.0 | 0.47 |
Data from Um, I. H., Lee, J. Y., & Kim, S. M. (2011). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses.
Experimental Protocols
The following provides a general outline of the experimental methodology typically employed for determining the reaction rates of 1-halo-2,4-dinitrobenzenes with amine nucleophiles.
Kinetic Measurements by Spectrophotometry:
The rates of the SNAr reactions are commonly monitored using UV-Vis spectrophotometry. The product of the reaction, an N-substituted-2,4-dinitroaniline, has a strong absorbance at a wavelength where the reactants have negligible absorbance.
-
Solution Preparation: Stock solutions of the 1-halo-2,4-dinitrobenzene derivative and the amine nucleophile of known concentrations are prepared in the desired solvent.
-
Reaction Initiation: The reaction is initiated by mixing the solutions of the aryl halide and the amine in a thermostated cuvette within the spectrophotometer. The concentration of the amine is typically kept in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Data Acquisition: The increase in absorbance of the product is monitored over time at its λmax.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order rate equation. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the amine nucleophile.
Mechanistic Insights and Logical Relationships
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex. The second step is the rapid elimination of the halide ion to restore the aromaticity of the ring.
Caption: The SNAr reaction mechanism proceeds via a two-step addition-elimination pathway.
The relative reactivity of the halo-dinitrobenzene derivatives is primarily governed by the electronegativity of the halogen, which influences the electrophilicity of the reaction center.
Caption: Reactivity of 1-halo-2,4-dinitrobenzenes in SNAr reactions.
A Comparative Guide to the Synthesis of 2-Bromo-1,3-dinitrobenzene: Established Routes vs. A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-Bromo-1,3-dinitrobenzene, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] We will evaluate an established method, the direct bromination of 1,3-dinitrobenzene (B52904), against a novel synthetic pathway involving a Hunsdiecker reaction. This comparison is supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and substrate availability.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the established and a novel synthetic route to this compound.
| Parameter | Established Route: Direct Bromination | Novel Route: Hunsdiecker Reaction |
| Starting Material | 1,3-Dinitrobenzene | Silver 3,5-dinitrobenzoate (B1224709) |
| Key Reagents | Bromine, Nitric Acid, Sulfuric Acid | Bromine, Carbon Tetrachloride |
| Reaction Temperature | 60-80°C | Reflux |
| Reaction Time | 3-6 hours | Not specified |
| Yield | ≥ 90% | Good |
| Key Advantages | High yield, one-step reaction | Avoids strongly acidic conditions |
| Reference | [2] | [3] |
Experimental Protocols
This method relies on the electrophilic aromatic substitution of 1,3-dinitrobenzene using a mixture of bromine and nitric acid in concentrated sulfuric acid.[2]
Materials:
-
1,3-Dinitrobenzene (0.05 mol)
-
Bromine (4.40 g, 0.027 mol)
-
96% Sulfuric Acid (60 ml)
-
Nitric Acid (d=1.51, 13 ml, 0.3 mol)
-
Ice/water mixture
Procedure:
-
Dissolve 1,3-dinitrobenzene and bromine in 96% sulfuric acid in a suitable reaction vessel.
-
Add nitric acid dropwise to the mixture over 1 hour at a temperature of 60°C.
-
Stir the reaction mixture at a temperature between 60°C and 80°C for 3 to 6 hours, monitoring the reaction until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it onto 300 g of an ice/water mixture.
-
Filter the resulting precipitate, wash it with cold water, and dry to obtain this compound.[2]
This novel approach utilizes the Hunsdiecker reaction, where silver 3,5-dinitrobenzoate undergoes decarboxylative bromination.[3]
Materials:
-
Silver 3,5-dinitrobenzoate
-
Bromine
-
Carbon Tetrachloride
Procedure:
-
Prepare silver 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid and silver nitrate. Ensure the salt is thoroughly dried.[3]
-
In a flask equipped for reflux and protected from moisture, suspend the dry silver 3,5-dinitrobenzoate in carbon tetrachloride.
-
Add a solution of bromine in carbon tetrachloride to the suspension.
-
Heat the mixture to reflux under anhydrous conditions.
-
Upon completion of the reaction, the product, 1-Bromo-3,5-dinitrobenzene, can be isolated from the reaction mixture.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the established and novel synthetic routes.
Caption: Established synthetic route to this compound.
Caption: Novel synthetic route via Hunsdiecker reaction.
References
comparative study of the directing effects of substituents in dinitrobenzene derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the directing effects of substituents on dinitrobenzene derivatives in electrophilic aromatic substitution reactions. The presence of two strongly deactivating nitro groups significantly influences the reactivity of the aromatic ring and the regioselectivity of subsequent substitutions. This document summarizes experimental data on the outcomes of nitration, chlorination, and bromination on various dinitrobenzene precursors and derivatives, offering detailed experimental protocols for key transformations.
Quantitative Analysis of Substituent Directing Effects
The regiochemical outcomes of electrophilic aromatic substitution on nitrobenzene (B124822) and its dinitrated derivatives are profoundly influenced by the existing substituents. The nitro group is a powerful deactivating and meta-directing substituent.[1][2] This directing effect is evident in the nitration of nitrobenzene, which overwhelmingly yields the meta-dinitro isomer.[3] When other substituents are present on the dinitrobenzene ring, their interplay with the nitro groups dictates the position of the incoming electrophile.
| Starting Material | Reaction | Electrophile | Major Product(s) | Isomer Distribution / Yield |
| Nitrobenzene | Nitration | NO₂+ | 1,3-Dinitrobenzene (B52904) | ~93% meta, 6% ortho, 1% para[3] |
| 2,4-Dinitrotoluene (B133949) | Nitration | NO₂+ | 2,4,6-Trinitrotoluene (TNT) | High conversion (>99%) can be achieved. The incoming nitro group is directed to the ortho/para position relative to the methyl group and meta to the existing nitro groups.[4] |
| 2,4-Dinitrotoluene | Chlorination | Cl+ | 6-Chloro-2,4-dinitrotoluene and 2,4,6-Trinitrotoluene | Approximately equal amounts of chlorination and nitration products are formed under the reaction conditions.[5] |
| 1,3-Dinitrobenzene | Bromination | Br+ | 1-Bromo-3,5-dinitrobenzene (B94040) | >90% yield. The bromine substitutes at the position meta to both nitro groups.[6] |
| 1,3-Dinitrobenzene | Chlorination | Cl+ | 1-Chloro-3,5-dinitrobenzene | Predominantly chlorinated product.[5] |
| 1-Chloro-2,4-dinitrobenzene | Chlorination | Cl+ | 1,3-Dichloro-4,6-dinitrobenzene | Predominantly chlorinated product.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of key dinitrobenzene derivatives are provided below. These protocols are based on established laboratory procedures and offer a foundation for further research.
1. Synthesis of 1,3-Dinitrobenzene from Nitrobenzene (Nitration)
This procedure outlines the dinitration of nitrobenzene using a standard mixed-acid protocol. The existing nitro group directs the second nitration primarily to the meta position.[3]
-
Reagents: Concentrated nitric acid, concentrated sulfuric acid, nitrobenzene.
-
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in an ice bath.
-
Slowly add nitrobenzene to the cooled nitrating mixture while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is gently warmed to a controlled temperature (not exceeding 100°C) and held for a specified time to ensure complete reaction.
-
The reaction mixture is then cooled and poured onto crushed ice, which causes the solid 1,3-dinitrobenzene to precipitate.
-
The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization, typically from ethanol.
-
2. Synthesis of 2,4,6-Trinitrotoluene (TNT) from 2,4-Dinitrotoluene (Nitration)
This protocol describes the final nitration step to produce TNT from DNT. This reaction requires harsh conditions due to the highly deactivated nature of the DNT ring.[4]
-
Reagents: 2,4-Dinitrotoluene (DNT), fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids), oleum (B3057394) (fuming sulfuric acid).
-
Procedure:
-
DNT is dissolved in oleum.
-
Fuming nitric acid is slowly added to the DNT solution while carefully controlling the temperature, which is typically elevated to drive the reaction.
-
The reaction is maintained at a high temperature for a set duration to ensure the complete conversion to TNT.
-
The reaction mixture is cooled and the TNT is precipitated, often by dilution with water.
-
The crude TNT is then filtered, washed, and can be further purified by recrystallization. A safer, automated flow chemistry method has also been developed which avoids the use of oleum and anhydrous nitric acid, using a standard nitrating mixture of 65% HNO₃/98% H₂SO₄.[4]
-
3. Synthesis of 1-Bromo-3,5-dinitrobenzene from 1,3-Dinitrobenzene (Bromination)
This procedure details the bromination of 1,3-dinitrobenzene, where the incoming bromine is directed to the C-5 position.[6]
-
Reagents: 1,3-Dinitrobenzene, bromine, concentrated sulfuric acid (96%), concentrated nitric acid.
-
Procedure:
-
Dissolve 1,3-dinitrobenzene and bromine in 96% sulfuric acid.
-
Add concentrated nitric acid dropwise to the mixture at 60°C over one hour.
-
Stir the mixture at a temperature between 60-80°C for 3-6 hours, monitoring for the disappearance of the starting material.
-
After cooling, pour the reaction mixture onto an ice/water mixture.
-
The precipitated 1-bromo-3,5-dinitrobenzene is collected by filtration, washed with cold water, and dried. This method typically yields over 90% of the desired product.[6]
-
Visualizing Directing Effects
The following diagrams illustrate the logical relationships in the electrophilic substitution of dinitrobenzene derivatives.
Caption: Nitration pathways of nitrobenzene and 2,4-dinitrotoluene.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
